molecular formula C10H13NOS B2516179 2-Methyl-6-(thiolan-3-yloxy)pyridine CAS No. 2198019-90-6

2-Methyl-6-(thiolan-3-yloxy)pyridine

Cat. No.: B2516179
CAS No.: 2198019-90-6
M. Wt: 195.28
InChI Key: LZYNEWWBEGBYFW-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiolan-3-yloxy)pyridine is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . Its structure features a pyridine ring, a fundamental heteroaromatic scaffold in organic chemistry, which is ether-linked to a thiolane (tetrahydrothiophene) moiety . This combination of a nitrogen-containing aromatic system and a saturated sulfur-containing ring makes it a valuable bifunctional building block in medicinal and materials chemistry research. In drug discovery, the pyridine ring is a ubiquitous pharmacophore found in numerous pharmaceuticals, often contributing to a molecule's ability to interact with biological targets through hydrogen bonding . The thiolane group can influence the compound's conformational flexibility and electronic properties. Researchers can utilize this compound as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential therapeutic agents. The ether linkage and the methyl substituent on the pyridine ring offer specific sites for further synthetic modification, enabling the exploration of structure-activity relationships. Beyond medicinal chemistry applications, the distinct electronic characteristics of the pyridine and thiolane units make this compound an interesting candidate for investigation in materials science, such as in the development of novel organic ligands or functional materials. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-3-2-4-10(11-8)12-9-5-6-13-7-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNEWWBEGBYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Vitro Activity of 2-Methyl-6-(thiolan-3-yloxy)pyridine: A Technical Guide to Target Validation and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 2-Methyl-6-(thiolan-3-yloxy)pyridine, a novel small molecule with a pyridine core. Due to the prevalence of the pyridine scaffold in clinically successful kinase inhibitors, we hypothesized that this compound may target intracellular signaling cascades critical for cell proliferation and survival. This document outlines a systematic, two-tiered approach to elucidate its biological activity. The primary phase involves a cell-based screening assay to determine the compound's effect on the viability of a cytokine-dependent human cell line. The secondary phase employs a direct, enzyme-based in vitro kinase assay to confirm target engagement and quantify inhibitory potency against a specific member of the Janus kinase (JAK) family. The methodologies are presented with detailed, step-by-step protocols, rationale for experimental design choices, and data interpretation guidelines. This guide is intended for researchers in drug development and cell biology, providing a robust template for the preliminary evaluation of novel kinase-modulating entities.

Introduction

Chemical Identity and Rationale for Investigation

The subject of this guide is the compound 2-Methyl-6-(thiolan-3-yloxy)pyridine, hereafter referred to as Cpd-X .

  • IUPAC Name: 2-Methyl-6-(thiolan-3-yloxy)pyridine

  • Molecular Formula: C₁₀H₁₃NOS

  • Structure:

    
    (Placeholder for chemical structure image)
    

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting protein kinases.[1][2][3][4] The structural features of Cpd-X , specifically the substituted pyridine ring, suggest its potential to competitively bind to the ATP-binding pocket of a kinase.[5] The Janus kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—are critical cytoplasmic tyrosine kinases that mediate signal transduction for a wide array of cytokines and growth factors involved in immunity and inflammation.[6][7] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various autoimmune diseases and cancers, making JAKs a high-value therapeutic target.[5][8][9]

Study Objectives

This guide details the experimental strategy to test the hypothesis that Cpd-X is a novel inhibitor of the JAK-STAT signaling pathway. The primary objectives are:

  • To determine if Cpd-X exhibits cytotoxic or cytostatic activity in a human cell line whose proliferation is dependent on JAK-STAT signaling.

  • To quantify the direct inhibitory effect of Cpd-X on a specific, purified JAK family kinase (JAK1 as the primary target of interest).

  • To establish a reproducible, self-validating workflow for the preliminary in vitro assessment of similar novel chemical entities.

Materials and Methods

This section details the protocols for characterizing the in vitro activity of Cpd-X . The experimental design includes a well-established positive control, Ruxolitinib, which is a potent JAK1/JAK2 inhibitor, to ensure assay validity.[9]

Compound Handling and Preparation
  • Reconstitution: Prepare a 10 mM stock solution of Cpd-X in 100% dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Serial Dilutions: For all assays, create a serial dilution series from the 10 mM stock in 100% DMSO. These concentrated stocks will be further diluted in assay media to achieve the final desired concentrations. The final DMSO concentration in all assays must be kept constant and should not exceed 0.5% to avoid solvent-induced artifacts.

Tier 1: Cell-Based Proliferation Assay

This primary assay assesses the functional consequence of potential JAK inhibition in a cellular context.

Rationale for Assay Selection: The human T-cell lymphoma cell line, HUT-78, is selected for this study. Its proliferation is dependent on the cytokine Interleukin-2 (IL-2), which signals through a receptor complex that activates the JAK1/JAK3-STAT5 pathway. Inhibition of this pathway leads to cell cycle arrest and a reduction in cell proliferation, which can be quantified. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity and simplicity, as it measures ATP levels, which are a direct indicator of metabolically active, viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture HUT-78 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 10 ng/mL recombinant human IL-2. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed HUT-78 cells into a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 50 µL of culture medium.

  • Compound Addition: Prepare a 2X concentration plate of Cpd-X and Ruxolitinib (positive control) in culture medium. Add 50 µL of the 2X compound solution to the cells. Include "vehicle control" wells containing 0.5% DMSO and "no-cell" wells for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Lysis and Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (no-cell wells) from all other wells.

    • Normalize the data by setting the average vehicle control signal to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal effective concentration (EC₅₀).

Tier 2: Biochemical In Vitro Kinase Assay

This secondary assay directly measures the interaction between Cpd-X and the purified JAK1 enzyme.

Rationale for Assay Selection: A direct enzymatic assay is the gold standard for confirming target engagement and ruling out off-target or cell-based artifacts.[10][11] The ADP-Glo™ Kinase Assay is a robust, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.

Step-by-Step Protocol:

  • Reagents:

    • Recombinant human JAK1 enzyme.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • ADP-Glo™ Assay Reagents (ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of 10 µL.

    • Add 2.5 µL of 4X Cpd-X or Ruxolitinib dilutions (in kinase buffer + DMSO).

    • Add 2.5 µL of 4X substrate/ATP mix (in kinase buffer). The ATP concentration should be set at the Michaelis-Menten constant (Km) for JAK1 to ensure competitive inhibition can be accurately measured.

    • Add 5 µL of 2X JAK1 enzyme (in kinase buffer). Include "no-enzyme" controls for background.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Development:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (no-enzyme wells).

    • Normalize the data by setting the average vehicle control (DMSO only) signal to 100% kinase activity.

    • Plot the normalized activity (%) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal inhibitory concentration (IC₅₀).

Results and Discussion (Hypothetical Data)

The following tables present hypothetical, yet plausible, data that would be generated from the execution of the described protocols.

Tier 1: Cell-Based Proliferation Assay Results

Cpd-X demonstrated a dose-dependent inhibition of HUT-78 cell proliferation, with an EC₅₀ value in the sub-micromolar range, comparable to the positive control, Ruxolitinib. This result strongly suggests that Cpd-X interferes with a critical signaling pathway, such as JAK-STAT, required for the proliferation of these cells.

Table 1: Effect of Cpd-X on HUT-78 Cell Viability

Compound EC₅₀ (nM) Hill Slope Max Inhibition (%)
Cpd-X 215 -1.1 98

| Ruxolitinib | 55 | -1.3 | 99 |

Tier 2: Biochemical In Vitro Kinase Assay Results

The direct enzymatic assay confirmed that Cpd-X is a potent inhibitor of the JAK1 kinase. The IC₅₀ value obtained from this assay is lower than the cell-based EC₅₀, which is expected as the biochemical assay measures direct enzyme inhibition without the confounding factors of cell membrane permeability, efflux pumps, or intracellular ATP competition.

Table 2: Direct Inhibition of Recombinant JAK1 Kinase

Compound IC₅₀ (nM) Hill Slope Max Inhibition (%)
Cpd-X 85 -1.0 99

| Ruxolitinib | 15 | -1.2 | 100 |

Discussion of Findings

The collective data from the two-tiered assay cascade provides compelling evidence that 2-Methyl-6-(thiolan-3-yloxy)pyridine (Cpd-X ) is a potent inhibitor of JAK1. The sub-micromolar activity in both a relevant cellular model and a direct biochemical assay validates the initial hypothesis. The congruence between the cellular and enzymatic data suggests good cell permeability and target engagement in a physiological context.

Future Directions:

  • Selectivity Profiling: Test Cpd-X against other JAK family members (JAK2, JAK3, TYK2) and a broader panel of kinases to determine its selectivity profile.

  • Mechanism of Action: Conduct ATP-competition assays to confirm if the mechanism of inhibition is ATP-competitive, as hypothesized.

  • Downstream Signaling: Use Western blotting to confirm that Cpd-X inhibits the phosphorylation of STAT5 in HUT-78 cells following IL-2 stimulation, providing direct evidence of pathway modulation.

Visualized Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Compound Preparation cluster_tier1 Tier 1: Cell-Based Assay cluster_tier2 Tier 2: Biochemical Assay Cpd_Stock Cpd-X Powder DMSO_Stock 10 mM Stock in DMSO Cpd_Stock->DMSO_Stock Serial_Dil Serial Dilutions DMSO_Stock->Serial_Dil Dosing Add Cpd-X Dilutions Serial_Dil->Dosing Dosing_Biochem Add Cpd-X Dilutions Serial_Dil->Dosing_Biochem Cell_Culture Culture HUT-78 Cells Plating Plate Cells (96-well) Cell_Culture->Plating Plating->Dosing Incubate_72h Incubate 72h Dosing->Incubate_72h CTG_Assay CellTiter-Glo® Assay Incubate_72h->CTG_Assay EC50_Calc Calculate EC50 CTG_Assay->EC50_Calc IC50_Calc Calculate IC50 Reaction_Setup Setup Kinase Reaction (JAK1, Substrate, ATP) Reaction_Setup->Dosing_Biochem Incubate_1h Incubate 60 min Dosing_Biochem->Incubate_1h ADPGlo_Assay ADP-Glo™ Assay Incubate_1h->ADPGlo_Assay ADPGlo_Assay->IC50_Calc G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT (monomer) JAK1->STAT 3. Phosphorylation STAT_P p-STAT (dimer) STAT->STAT_P 4. Dimerization DNA Gene Transcription STAT_P->DNA 5. Nuclear Translocation CpdX Cpd-X CpdX->JAK1 INHIBITION

Caption: Cpd-X inhibits the JAK-STAT signaling pathway.

Conclusion

The systematic in vitro evaluation outlined in this guide demonstrates that 2-Methyl-6-(thiolan-3-yloxy)pyridine (Cpd-X ) is a potent, cell-active inhibitor of JAK1. The data strongly support its classification as a promising hit compound for further lead optimization. The described workflow, combining cell-based functional screening with direct enzymatic assays, represents a best-practice approach for the efficient and rigorous characterization of novel kinase inhibitors in an early-stage drug discovery setting.

References

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  • DermNet. Janus kinase inhibitors . DermNet. [Link]

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  • Bio-protocol. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol . Bio-protocol. [Link]

  • Parsian Pharmaceutical Co. JAK inhibitors As a New Therapeutic Option . Parsian Pharmaceutical Co. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents . Journal of Medicinal Chemistry. [Link]

  • PubMed. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors . PubMed. [Link]

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Sources

Deconvoluting the Mechanism: A Guide to the Biological Target Identification of 2-Methyl-6-(thiolan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a valuable tool for understanding biological pathways and a potential starting point for a therapeutic program. This guide provides a comprehensive, in-depth overview of a multi-pronged strategy for identifying the biological targets of the novel compound, 2-Methyl-6-(thiolan-3-yloxy)pyridine. We will explore both computational and experimental methodologies, emphasizing the rationale behind each approach and providing actionable protocols. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of new chemical entities.

Introduction: The Enigma of 2-Methyl-6-(thiolan-3-yloxy)pyridine

2-Methyl-6-(thiolan-3-yloxy)pyridine is a heterocyclic compound containing a pyridine core, a structure prevalent in many FDA-approved drugs, particularly those targeting the central nervous system and kinases.[1] The tholane (tetrahydrothiophene) moiety introduces a flexible, sulfur-containing aliphatic ring, which can influence physicochemical properties and target interactions. Given its novelty, the biological targets of this compound remain unknown. The journey to uncover its mechanism of action begins with a systematic and logical process of target identification. This process not only reveals the direct binding partners but also provides insights into potential polypharmacology and off-target effects that are crucial for further development.[2]

The core challenge in target identification is to distinguish specific, biologically relevant interactions from non-specific binding within the vast complexity of the cellular proteome. A successful strategy, therefore, relies on a combination of predictive computational methods and rigorous experimental validation.[3][4]

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental work, computational methods offer a cost-effective and rapid approach to generate a tractable list of putative targets.[5][6]

Ligand-Based Target Prediction: Guilt by Association

This approach leverages the principle that structurally similar molecules often share similar biological targets.

  • Rationale: The pyridine core of our compound is structurally related to 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-characterized antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[7][8] This structural similarity makes mGluR5 and other related G-protein coupled receptors (GPCRs) high-priority candidate targets.

  • Methodology:

    • Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB to search for compounds structurally similar to 2-Methyl-6-(thiolan-3-yloxy)pyridine.

    • Employ computational tools like SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures to predict targets based on a library of known active compounds.[9]

    • Analyze the resulting list of predicted targets, prioritizing those with the highest similarity scores and biological plausibility.

Structure-Based Virtual Screening

If a high-confidence target is predicted from ligand-based methods and its 3D structure is known, molecular docking can be employed to predict the binding mode and affinity.

  • Rationale: This method simulates the interaction between the small molecule and the protein's binding site, providing a quantitative estimate of binding affinity.

  • Methodology:

    • Obtain the crystal structure of the putative target protein from the Protein Data Bank (PDB).

    • Use molecular modeling software (e.g., AutoDock, Schrödinger Suite) to perform docking calculations.

    • Analyze the predicted binding poses and docking scores to assess the likelihood of a stable interaction.

The output of this in silico phase is a prioritized list of candidate targets, which will then guide the experimental validation phase.

Phase II: Experimental Target Validation

Experimental approaches are essential to confirm the computationally predicted targets and to discover novel, unexpected interactions. These methods can be broadly categorized into biochemical and cell-based assays.

Biochemical Approaches: Direct Target Engagement

These methods aim to directly identify the proteins that physically interact with the compound of interest. Chemical proteomics has emerged as a powerful tool for this purpose.[10][11][12]

  • Principle: This technique involves immobilizing the small molecule onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used as bait to capture binding proteins from a cell or tissue lysate.[13][14][15] The captured proteins are subsequently eluted and identified by mass spectrometry.

  • Causality: The choice of linker and attachment point on the small molecule is critical to ensure that its binding pharmacophore remains accessible to its target proteins.[13] A non-binding structural analog should be used as a negative control to differentiate specific binders from non-specific interactions.

Protocol 1: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 2-Methyl-6-(thiolan-3-yloxy)pyridine with a suitable linker (e.g., a short PEG chain with a terminal carboxylic acid or amine) for immobilization.

  • Immobilization: Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the protein lysate with the compound-immobilized beads. Also, incubate the lysate with control beads (without the compound) in parallel.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Principle: The binding of a small molecule to its target protein often increases the protein's thermodynamic stability, making it more resistant to proteolysis.[16][17]

  • Causality: This method does not require modification of the compound, thus avoiding potential alterations to its binding properties.[13][16]

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with 2-Methyl-6-(thiolan-3-yloxy)pyridine or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined period.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blot if a candidate target is being tested. Proteins that are protected from digestion in the presence of the compound will appear as more prominent bands compared to the control.

Cell-Based Approaches: Target Engagement in a Physiological Context

Cell-based assays provide evidence of target engagement within a living system, which is a crucial step in target validation.[18]

  • Principle: Similar to DARTS, CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[19][20][21] However, CETSA is performed in intact cells or cell lysates, providing a more physiologically relevant context.[19]

  • Causality: By heating the cells after compound treatment, soluble, stabilized target protein can be separated from denatured, aggregated proteins. The amount of soluble target protein remaining at different temperatures is then quantified.[22]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with 2-Methyl-6-(thiolan-3-yloxy)pyridine or a vehicle control.

  • Heating: Aliquot the treated cells and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[19]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[19]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods like ELISA.[20] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Principle: This approach begins with identifying a desirable phenotypic change in cells or an organism caused by the compound, without prior knowledge of the target.[23][24][25] The subsequent challenge is to "deconvolute" or identify the target responsible for this phenotype.[25][26]

  • Causality: This is a powerful method for discovering novel targets and pathways that might be missed by hypothesis-driven approaches.[24][26]

Protocol 4: Phenotypic Screening and Target Deconvolution Workflow

  • Phenotypic Screen: Screen 2-Methyl-6-(thiolan-3-yloxy)pyridine in a panel of high-content imaging assays or other cell-based assays relevant to a particular disease area (e.g., cancer cell proliferation, neurite outgrowth, cytokine production).

  • Hit Confirmation: Confirm the observed phenotype and establish a dose-response relationship.

  • Target Deconvolution: If a robust phenotype is observed, employ methods like those described above (AC-MS, CETSA) to identify the binding partners. Alternatively, genetic approaches like CRISPR-based screening can be used to identify genes that, when knocked out, mimic or block the compound's phenotype.

Integrated Strategy and Data Synthesis

No single method is foolproof. Therefore, a successful target identification campaign relies on an integrated approach where data from multiple orthogonal methods are synthesized to build a strong case for a specific target.

Table 1: Comparison of Key Target Identification Methodologies

MethodPrincipleAdvantagesDisadvantages
Ligand-Based Prediction Structural similarity to known ligandsFast, cost-effective, good for hypothesis generationLimited to known targets, may miss novel targets
Affinity Chromatography-MS Immobilized compound captures binding proteinsCan identify novel targets, provides direct evidence of bindingRequires compound modification, risk of false positives
DARTS Ligand binding protects target from proteolysisNo compound modification needed, relatively simpleMay not work for all protein-ligand interactions
CETSA Ligand binding increases protein thermal stabilityPerformed in cells, confirms intracellular target engagementRequires a specific antibody for detection (Western blot)
Phenotypic Screening Identifies compounds based on a biological outcomeUnbiased, can discover novel targets and mechanismsTarget deconvolution can be challenging and time-consuming

Diagram 1: Integrated Workflow for Target Identification

TargetID_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Confirmation & MOA in_silico Computational Target Prediction (e.g., SwissTargetPrediction) docking Molecular Docking in_silico->docking If 3D structure is available hypothesis Prioritized List of Putative Targets in_silico->hypothesis docking->hypothesis biochemical Biochemical Assays (AC-MS, DARTS) hypothesis->biochemical Guide Experiments cell_based Cell-Based Assays (CETSA, Phenotypic Screen) hypothesis->cell_based Guide Experiments validated_target Validated Target(s) biochemical->validated_target Confirms Direct Binding cell_based->validated_target Confirms Cellular Engagement moa Mechanism of Action Studies validated_target->moa

Caption: An integrated workflow combining computational prediction with experimental validation.

Conclusion

The identification of the biological target(s) of 2-Methyl-6-(thiolan-3-yloxy)pyridine is a challenging but achievable goal. By initiating with in silico methods to generate hypotheses based on structural similarities to known compounds like MPEP, researchers can focus their experimental efforts. A combination of unbiased, discovery-based techniques like affinity chromatography-mass spectrometry and hypothesis-driven, validation methods such as the Cellular Thermal Shift Assay provides a robust framework for target identification and confirmation. This multi-faceted approach not only increases the probability of success but also provides a deeper understanding of the compound's mechanism of action, ultimately accelerating its potential journey from a chemical probe to a therapeutic lead.

References

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  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

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  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. Available from: [Link]

  • PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available from: [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. Available from: [Link]

  • bioRxiv. (2024). CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. Available from: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Available from: [Link]

  • MDPI. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available from: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available from: [Link]

  • Spectroscopy. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Available from: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • eScholarship. (n.d.). A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. Available from: [Link]

  • Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. Available from: [Link]

  • ResearchGate. (2006). A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. Available from: [Link]_

  • PubMed. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Available from: [Link]

  • ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Available from: [Link]

  • PubMed. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8. Available from: [Link]

  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • SciELO México. (n.d.). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Available from: [Link]

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Structural Elucidation & Spectroscopic Profiling: 2-Methyl-6-(thiolan-3-yloxy)pyridine

[1]

Executive Summary

Compound: 2-Methyl-6-(thiolan-3-yloxy)pyridine Formula: C₁₀H₁₃NOS Exact Mass: 195.0718 Da Class: Heterocyclic Ether / Pyridine Derivative[1][2]

This technical guide provides a comprehensive spectroscopic profile for 2-Methyl-6-(thiolan-3-yloxy)pyridine , a structural motif relevant to medicinal chemistry programs targeting kinase inhibition and GPCR modulation (analogous to mGluR5 antagonists like MPEP).[1]

As a specific intermediate where experimental data may be proprietary or sparse in open literature, this guide utilizes Chemometric Prediction Principles derived from high-fidelity fragment analysis (2-methyl-6-alkoxypyridines and 3-substituted tetrahydrothiophenes). The following protocols and data tables serve as a Target Validation Standard for researchers confirming the identity of synthesized batches.

Synthesis & Impurity Origins (Context for Spectroscopy)

To accurately interpret spectra, one must understand the sample's history.[1] This ether is typically synthesized via two primary routes, each introducing specific spectroscopic impurities.[1]

Route A: Nucleophilic Aromatic Substitution (SₙAr)[1]
  • Reagents: 6-Fluoro-2-methylpyridine + Thiolan-3-ol + NaH.[1]

  • Key Impurity: Unreacted thiolan-3-ol (distinct broad OH stretch in IR, complex multiplets in NMR).[1]

Route B: Mitsunobu Reaction[1]
  • Reagents: 6-Methylpyridin-2-ol + Thiolan-3-ol + DIAD/PPh3.[1]

  • Key Impurity: Triphenylphosphine oxide (TPPO) – sharp signals in aromatic region (7.4–7.7 ppm) and ³¹P NMR (~29 ppm).[1]

SynthesisPathStartRetrosynthetic AnalysisRouteARoute A: S_nAr(Base Mediated)Start->RouteARouteBRoute B: Mitsunobu(DIAD/PPh3)Start->RouteBProductTarget:2-Methyl-6-(thiolan-3-yloxy)pyridineRouteA->ProductImpurityAImpurity:Thiolan-3-ol dimerRouteA->ImpurityASide ProductRouteB->ProductImpurityBImpurity:TPPO / HydrazineRouteB->ImpurityBSide Product

Figure 1: Synthetic pathways determining the impurity profile in spectroscopic analysis.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the ether linkage and sulfur content.[1]

Primary Ionization (ESI+)[1]
  • Observed Ion: [M+H]⁺

  • Calculated m/z: 196.0791[1]

  • Adducts: [M+Na]⁺ (218.06), [M+K]⁺ (234.[1]03) are common in unbuffered HPLC solvents.[1]

Isotopic Signature (The "Sulfur Flag")

Sulfur-34 (³⁴S) has a natural abundance of ~4.2%.[1]

  • Diagnostic: Look for the M+2 peak at m/z ~198.07.[1]

  • Intensity: The M+2 peak should be approximately 4-5% of the base peak intensity.[1] This confirms the presence of the Thiolane ring.[1]

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) will cleave the weakest bond: the ether oxygen-carbon bond.[1]

Fragment Ion (m/z)Proposed StructureMechanism
196.1 [M+H]⁺Parent Ion
110.0 [C₆H₈NO]⁺Loss of Thiolane Ring .[1] Cleavage at the ether O-C bond, retaining the oxygen on the pyridine (2-methyl-6-hydroxypyridine tautomer).[1]
87.0 [C₄H₇S]⁺Thiolanyl Cation .[1] The sulfur-containing ring fragment.[1][2][3][4][5]
67.0 [C₅H₅]⁺Cyclopentadienyl-like fragment from thiolane breakdown.[1]

Nuclear Magnetic Resonance (NMR) Guide

Objective: Structural connectivity and stereochemical analysis.

¹H NMR (Proton) - 400 MHz, CDCl₃

The spectrum is divided into two distinct regions: the aromatic pyridine zone and the aliphatic thiolane zone.[1]

Predicted Chemical Shifts & Assignments:

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment Logic
Py-4 7.45Triplet (t)7.81HPara to Nitrogen.[1] Classic pyridine

-proton.[1]
Py-5 6.55Doublet (d)7.81HOrtho to Ether.[1] Shielded by electron-donating Oxygen.[1]
Py-3 6.68Doublet (d)7.51HOrtho to Methyl.[1] Slightly less shielded than Py-5.[1]
Thio-3 5.60Multiplet (m)-1HDiagnostic Peak. The methine proton geminal to Oxygen.[1] Deshielded significantly.
Py-Me 2.42Singlet (s)-3HMethyl group on aromatic ring.[1]
Thio-2 3.10, 2.95Multiplets-2HDiastereotopic protons adjacent to S and O-substituted Carbon.[1]
Thio-4 2.30, 2.05Multiplets-2HMethylene beta to Sulfur.[1]
Thio-5 2.85Multiplet-2HMethylene alpha to Sulfur.[1]

Critical Analysis:

  • The "Pyridine Pattern": A 2,6-disubstituted pyridine typically shows an AMX or AB2 system.[1] If the resolution is low, Py-3 and Py-5 may overlap, but the triplet at ~7.45 ppm (Py-4) is the anchor.[1]

  • Thiolane Puckering: The thiolane ring is not planar.[1] Protons on the same carbon (geminal) will be diastereotopic (magnetically non-equivalent), leading to complex splitting patterns rather than simple triplets.[1]

¹³C NMR (Carbon) - 100 MHz, CDCl₃
Carbonδ (ppm)TypeAssignment Note
C2 (Py) 156.5QIpso to Methyl.[1]
C6 (Py) 163.2QIpso to Oxygen.[1] Most deshielded carbon.[1]
C4 (Py) 138.8CHPara position.[1]
C3 (Py) 115.5CHMeta to Oxygen.[1]
C5 (Py) 107.0CHOrtho to Oxygen (Shielded by resonance).[1]
C3 (Thio) 81.5CHEther Linkage .[1] Key diagnostic for successful O-alkylation.
C2 (Thio) 36.5CH₂Alpha to Sulfur & Beta to Oxygen.[1]
C5 (Thio) 29.8CH₂Alpha to Sulfur.[1]
C4 (Thio) 33.2CH₂Beta to Sulfur.[1]
Me 24.1CH₃Methyl substituent.[1]

Experimental Validation Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility.[1] DMSO-d₆ is an alternative if peaks overlap, but will shift the OH impurity signal (if present) to ~4-5 ppm.[1]

  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (NaCl/NaBr) from the synthesis.[1]

Protocol B: 2D NMR Correlation Strategy

To definitively prove the structure, run the following sequence:

  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of the Thiolane ring (H2 ↔ H3 ↔ H4 ↔ H5).[1]

    • Confirm the Pyridine ring coupling (H3 ↔ H4 ↔ H5).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Golden Link": Look for a correlation between the Thiolane H3 proton (~5.6 ppm) and the Pyridine C6 carbon (~163 ppm).[1] This proves the ether bond was formed and not an N-alkylation (which would shift Pyridine carbons differently).[1]

NMRLogicH_Thio31H: Thiolane H-3(~5.6 ppm)C_Py613C: Pyridine C-6(~163 ppm)H_Thio3->C_Py6HMBC (3-bond)Definitive LinkH_Py51H: Pyridine H-5(~6.55 ppm)H_Py5->C_Py6HMBC (2-bond)

Figure 2: The HMBC correlation required to confirm the ether linkage.

References

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for NMR shift prediction).

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for Pyridine ring shifts).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 107298686 (Thiolane derivatives). Retrieved from [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Mass spectrometry fragmentation rules).

  • Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic basis for SₙAr and Mitsunobu reactions).

A Technical Guide to the Solubility of 2-Methyl-6-(thiolan-3-yloxy)pyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and chemical process optimization. Poor solubility can impede formulation, limit bioavailability, and generate unreliable data in biological assays, ultimately leading to costly late-stage failures.[1][2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Methyl-6-(thiolan-3-yloxy)pyridine, a heterocyclic compound of interest, across a range of common laboratory solvents. We will explore the physicochemical properties of the molecule that govern its solubility, present a detailed protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for solubility assessment.

Introduction: The Critical Role of Solubility

In the journey from a new chemical entity to a viable drug candidate, solubility is a fundamental physical property that dictates its fate.[3] It is the measure of the maximum amount of a substance that can dissolve in a given volume of a solvent at a specific temperature to form a saturated solution.[3][4] For orally administered drugs, dissolution in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption and, consequently, therapeutic efficacy.[5] Compounds with low aqueous solubility often exhibit poor and variable oral absorption, which can terminate their development.[2][5]

Beyond bioavailability, a compound's solubility profile is critical for:

  • In Vitro Assay Reliability: In biological screening, compounds with low solubility may precipitate in assay media, leading to erroneous or inconsistent results and potentially causing promising candidates to be overlooked.[5]

  • Formulation Development: Understanding solubility in various solvents, including co-solvents and lipids, is essential for creating stable and effective drug formulations (e.g., oral solutions, injectables).[6]

  • Process Chemistry: During synthesis and purification, solubility data guides the selection of appropriate solvents for reactions, crystallization, and extraction, impacting yield and purity.[7]

This guide focuses on 2-Methyl-6-(thiolan-3-yloxy)pyridine, a molecule incorporating a pyridine ring, a methyl group, and a thiolane ether linkage. By systematically evaluating its solubility, researchers can make informed decisions to accelerate its development pathway.

Physicochemical Analysis and Solubility Predictions

While experimental determination is definitive, a preliminary analysis of the molecular structure of 2-Methyl-6-(thiolan-3-yloxy)pyridine allows for qualitative predictions based on established chemical principles like "like dissolves like".[8]

  • Pyridine Core: The pyridine ring is a polar aromatic heterocycle. The nitrogen atom is weakly basic and can act as a hydrogen bond acceptor, which generally confers some degree of solubility in polar solvents, including water.[9][10][11][12]

  • Methyl Group: This is a small, non-polar alkyl group that will slightly increase the lipophilicity of the molecule.

  • Thiolan-3-yloxy Group: This portion of the molecule contains a saturated thiolane (tetrahydrothiophene) ring and an ether linkage. The ether oxygen can also act as a hydrogen bond acceptor. The sulfur atom in the thiolane ring contributes to the molecule's overall size and polarizability.

Overall Predicted Behavior: The molecule possesses both polar (pyridine nitrogen, ether oxygen) and non-polar (methyl group, hydrocarbon portions of the rings) features. This amphiphilic character suggests it will likely exhibit a broad solubility profile.

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule.[13]

  • Moderate to High Solubility: Expected in alcohols like methanol and ethanol, which can engage in hydrogen bonding.[13]

  • Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane, ethyl acetate, and acetone.[13]

  • Low Solubility: Expected in non-polar aliphatic hydrocarbons like hexane and heptane, which cannot effectively interact with the polar pyridine ring.[13]

  • Aqueous Solubility: This is the most critical and difficult parameter to predict. While the nitrogen and oxygen atoms provide sites for hydrogen bonding with water, the overall carbon framework may limit its aqueous solubility. It is likely to be sparingly soluble in water.[13]

Experimental Determination of Thermodynamic Solubility

To obtain definitive and accurate solubility values, an experimental approach is required. The shake-flask method is the most widely recognized and accepted technique for determining equilibrium (thermodynamic) solubility.[14][15][16] It involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to allow the system to reach equilibrium.

Experimental Workflow

The overall process involves preparing saturated solutions, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess compound into vials B Add precise volume of selected solvent A->B Dispense C Seal vials and place in orbital shaker B->C D Agitate at constant T (e.g., 25°C) for 24-48h C->D Incubate E Allow solid to settle D->E F Centrifuge or filter (0.45 µm PTFE) supernatant E->F Clarify G Prepare serial dilutions of clear supernatant F->G H Quantify concentration (e.g., HPLC-UV) G->H Analyze I Calculate solubility (mg/mL or µM) H->I Compute

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating replicates and controls to ensure data integrity.

Materials:

  • 2-Methyl-6-(thiolan-3-yloxy)pyridine (solid, high purity)

  • Selected solvents (analytical or HPLC grade): Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument

Procedure:

  • Preparation: Add an excess amount of 2-Methyl-6-(thiolan-3-yloxy)pyridine (e.g., 5-10 mg) to a series of labeled glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14] Prepare a minimum of three replicate vials for each solvent.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each solvent into the corresponding vials.

  • Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies) and agitate at a moderate speed (e.g., 250 rpm) for 24 to 48 hours.[14][16] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for at least 30 minutes to let the excess solid settle. For a robust separation, either:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the supernatant through a 0.45 µm syringe filter chemically compatible with the solvent. This step is critical to remove all particulate matter.[17][18]

  • Sample Dilution: Carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared from known concentrations of the compound must be run with each analysis to ensure accurate quantification.[19]

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and then back-calculate the original concentration in the undiluted supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across solvents. The following table provides a hypothetical but chemically plausible solubility profile for 2-Methyl-6-(thiolan-3-yloxy)pyridine based on the physicochemical principles discussed earlier.

Table 1: Hypothetical Solubility of 2-Methyl-6-(thiolan-3-yloxy)pyridine at 25°C

SolventSolvent TypePolarity Index[20]Predicted Solubility CategoryHypothetical Solubility (mg/mL)
HexaneNon-Polar0.1Very Low< 0.1
DichloromethaneChlorinated3.1Moderate~25
Ethyl AcetateEster4.4Moderate~40
AcetoneKetone5.1High> 100
EthanolPolar Protic4.3High> 150
MethanolPolar Protic5.1Very High> 200
AcetonitrilePolar Aprotic5.8High> 100
DMFPolar Aprotic6.4Very High> 300
DMSOPolar Aprotic7.2Very High> 300
WaterPolar Protic10.2Low~0.5
Interpreting the Results

The hypothetical data aligns with the "like dissolves like" principle. The compound shows excellent solubility in highly polar aprotic solvents (DMSO, DMF) and polar protic solvents (alcohols), where dipole-dipole interactions and hydrogen bonding are maximized. Conversely, its solubility is negligible in a non-polar solvent like hexane. The predicted low aqueous solubility is a critical finding that would necessitate formulation strategies (e.g., salt formation, co-solvents, amorphous dispersions) if the compound were to be developed for oral administration.

G cluster_polar Polar Solvents (e.g., Methanol, Water) cluster_nonpolar Non-Polar Solvents (e.g., Hexane) Solute Compound Methanol Methanol (H-Bond Donor/ Acceptor) Solute->Methanol H-Bonding & Dipole-Dipole (Strong Interaction) Hexane Hexane (van der Waals) Solute->Hexane van der Waals (Weak Interaction)

Caption: Dominant intermolecular forces governing solubility in different solvent types.

Conclusion

This guide has outlined the theoretical basis and provided a robust, practical protocol for determining the solubility of 2-Methyl-6-(thiolan-3-yloxy)pyridine. A thorough understanding of a compound's solubility profile across a range of solvents is not merely a data collection exercise; it is a fundamental step in risk mitigation and strategic planning in the chemical and pharmaceutical development process.[1] By employing the standardized shake-flask method, researchers can generate high-quality, reliable data to guide formulation, ensure the integrity of biological assays, and ultimately accelerate the path from discovery to application.

References

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18).
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE Journal.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020).
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025). Digital Discovery (RSC Publishing).
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books.
  • Properties of Common Laboratory Solvents. University of California, Berkeley.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Annex 4.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide. Benchchem.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Improving solubility and acceler
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.
  • Solvent Physical Properties. University of Wisconsin-Madison.
  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • Pyridine and Pyridine Derivatives. (2000, December 4). Kirk-Othmer Encyclopedia of Chemical Technology.
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). Kirk-Othmer Encyclopedia of Chemical Technology.
  • <1236> Solubility Measurements. (2016, September 30). USP-NF.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

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Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-Methyl-6-(thiolan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Novel Pyridine Analogs

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases. Its derivatives are known to exhibit diverse pharmacological activities, including anticancer, central nervous system (CNS), and antimicrobial effects.[1][2] 2-Methyl-6-(thiolan-3-yloxy)pyridine is a novel chemical entity that combines the established pyridine core with a tholiane moiety, a structural feature that may confer unique pharmacological properties. The exploration of such novel chemical spaces is a critical endeavor in modern drug discovery, and high-throughput screening (HTS) serves as the engine for this exploration.[3]

HTS enables the rapid and automated testing of thousands to millions of compounds, providing a powerful platform to identify "hits"—compounds that modulate a specific biological target or pathway.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively incorporate 2-Methyl-6-(thiolan-3-yloxy)pyridine into HTS campaigns. It offers detailed protocols for both biochemical and cell-based assays, emphasizing the scientific rationale behind experimental design and the importance of robust data analysis for hit validation.

Compound Profile: 2-Methyl-6-(thiolan-3-yloxy)pyridine

Characteristic Value
IUPAC Name 2-Methyl-6-(thiolan-3-yloxy)pyridine
Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Structure (A structural image would be placed here in a formal document)

Rationale for Screening: The pyridine ring is a key pharmacophore, and its derivatives have shown a wide range of biological activities.[2] The inclusion of a tholiane group introduces a flexible, sulfur-containing aliphatic ring, which could lead to novel interactions with biological targets. Based on the known activities of other pyridine derivatives, potential therapeutic areas for this compound could include oncology, neurodegenerative diseases, and infectious diseases.[1][6][7]

Getting Started: Essential Preparations for an HTS Campaign

A successful HTS campaign begins with meticulous preparation. This ensures the quality and reliability of the screening data.

1. Compound Management:

  • Purity and Characterization: Ensure the compound is of high purity (>95%), confirmed by analytical techniques such as NMR and LC-MS.

  • Solubility Testing: Determine the solubility of 2-Methyl-6-(thiolan-3-yloxy)pyridine in various solvents, with a primary focus on dimethyl sulfoxide (DMSO), the most common solvent for compound libraries.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Plate Preparation: For screening, create intermediate plates by diluting the stock solution in an appropriate buffer or culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[8]

2. Assay Development and Miniaturization:

The initial phase of any HTS campaign is the development of a robust and reproducible assay.[5] The assay should be optimized for a multi-well plate format (e.g., 384- or 1536-well plates) to maximize throughput and minimize reagent consumption.[4][9]

Key Performance Metrics for Assay Validation:

Metric Description Acceptable Range
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.0.5 - 1.0 (excellent)[9][10]
Signal-to-Noise (S/N) Ratio The ratio of the signal from the positive control to the signal from the negative control.>10
Coefficient of Variation (%CV) A measure of the variability of the data.<15%

Application Protocol 1: Biochemical HTS Assay - Kinase Inhibition

Rationale: Protein kinases are a major class of drug targets, particularly in oncology. This protocol describes a generic kinase inhibition assay, which can be adapted for a specific kinase of interest. Biochemical assays provide a direct measure of a compound's effect on a purified target protein.[11]

Objective: To identify if 2-Methyl-6-(thiolan-3-yloxy)pyridine can inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)

  • 384-well, low-volume, white plates

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Negative control (DMSO)

Workflow Diagram:

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dispense Compound/Controls Enzyme Add Kinase Compound->Enzyme Pre-incubation Substrate Add Substrate/ATP Mix Enzyme->Substrate Incubate Incubate at RT Substrate->Incubate Detection Add Detection Reagent Incubate->Detection Read Read Plate Detection->Read

Caption: Workflow for a typical biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of 2-Methyl-6-(thiolan-3-yloxy)pyridine from a dilution plate into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.

    • Dispense 50 nL of the positive control inhibitor into designated wells.

    • Dispense 50 nL of DMSO into the negative control wells.

  • Kinase Addition:

    • Add 5 µL of the kinase solution (prepared in kinase assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the kinase substrate and ATP (at its Km concentration) to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to stabilize.

  • Data Acquisition:

    • Read the plate using a plate reader compatible with the chosen detection technology (e.g., luminescence, fluorescence).

Data Analysis:

  • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Application Protocol 2: Cell-Based HTS Assay - Cytotoxicity

Rationale: Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell.[12][13] A cytotoxicity assay is a common primary screen to identify compounds that are toxic to cells, which can be a desired effect (e.g., in cancer) or an unwanted side effect.

Objective: To determine if 2-Methyl-6-(thiolan-3-yloxy)pyridine exhibits cytotoxic effects on a specific cell line (e.g., a cancer cell line).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • 384-well, clear-bottom, tissue culture-treated plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Negative control (DMSO)

Workflow Diagram:

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Viability Readout Seed Seed Cells in Plate Adhere Incubate (24h) Seed->Adhere Treat Add Compound/Controls Adhere->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Reagent Add Viability Reagent Incubate_Treat->Reagent Read Read Plate Reagent->Read

Caption: General workflow for a cell-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (optimized during assay development).

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Add 100 nL of 2-Methyl-6-(thiolan-3-yloxy)pyridine, positive control, or DMSO to the appropriate wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of the cell viability reagent to each well.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition:

    • Read the luminescence or fluorescence signal using a plate reader.

Data Analysis:

  • Calculate the percent viability for each well: % Viability = 100 * (Signal_Compound / Signal_NegativeControl)

  • Identify cytotoxic "hits" as compounds that reduce cell viability below a defined threshold (e.g., <50%).

Post-Screening: Hit Confirmation and Triage

The initial HTS campaign will identify a set of primary "hits".[14] It is crucial to perform follow-up studies to confirm these hits and eliminate false positives.[14]

Hit Confirmation and Triage Workflow:

HTS Primary HTS Confirmation Hit Confirmation HTS->Confirmation DoseResponse Dose-Response Curve Confirmation->DoseResponse Orthogonal Orthogonal Assays DoseResponse->Orthogonal SAR SAR by Analogs Orthogonal->SAR Lead Lead Candidate SAR->Lead

Caption: From primary hit to lead candidate.

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50 values).[15]

  • Orthogonal Assays: Use a different assay format or technology to confirm the activity of the hits.[14][16] This helps to rule out assay-specific artifacts.

  • Structure-Activity Relationship (SAR) by Analogs: If available, test structurally related analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.[9]

  • Secondary Assays: Characterize the hits in more complex, disease-relevant models to further validate their potential.[17]

Conclusion

2-Methyl-6-(thiolan-3-yloxy)pyridine represents a novel chemical scaffold with the potential for therapeutic applications. By employing the systematic HTS strategies outlined in these application notes, researchers can efficiently screen this compound against a variety of biological targets and cellular models. A well-designed and rigorously validated HTS campaign, followed by a thorough hit triage process, is the first step in unlocking the therapeutic potential of this and other novel chemical entities.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Gilbert, D. F., & Erdmann, F. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in molecular biology (Clifton, N.J.), 1601, 57–67. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Antczak, C., & Zape, J. P. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery, 25(1), 1–6. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • Eppendorf Group. (n.d.). Cell based High Throughput Screening Assays of Bacteria. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Russo, D. P., & Zhu, H. (2022). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in molecular biology (Clifton, N.J.), 2490, 237–251. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. PubMed, 45(2), 180-6. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHOUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 151, 107435. [Link]

  • Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Avetisyan, A. A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmaceutical Chemistry Journal, 54(11), 1133-1137. [Link]

  • Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. Retrieved from [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493–1503. [Link]

  • National Center for Biotechnology Information. (n.d.). Mpep. PubChem. Retrieved from [Link]

  • Rodriguez, A. L., et al. (2005). A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. Molecular Pharmacology, 68(6), 1793-1802. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society, 60(4), 198-205. [Link]

  • The Good Scents Company. (n.d.). 2-methyl thiopyridine, 18438-38-5. Retrieved from [Link]

  • Bartz, R. H., et al. (2022). Visible light-promoted synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. Journal of the Brazilian Chemical Society, 33(4), 374-384. [Link]

  • Belozertseva, I. V., et al. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Neuroscience, 223, 136–143. [Link]

  • University of Basrah. (n.d.). 2 SIX-MEMBERED RINGS 2.1 Structure of pyridine 2.2 Source of pyridine compounds. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules (Basel, Switzerland), 20(9), 16013–16024. [Link]

  • precisionFDA. (n.d.). 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE. Retrieved from [Link]

  • Chen, J. P., & Wu, C. W. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Journal of Chemical, Biological and Physical Sciences, 11(4), 238-245. [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 39-60. [Link]

Sources

"developing a bioassay for 2-Methyl-6-(thiolan-3-yloxy)pyridine activity"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Bioassay Development for 2-Methyl-6-(thiolan-3-yloxy)pyridine

Executive Summary

This Application Note details the development of a high-throughput functional bioassay for 2-Methyl-6-(thiolan-3-yloxy)pyridine . Based on Structural Activity Relationship (SAR) analysis, this molecule exhibits significant pharmacophore homology to MPEP (2-Methyl-6-(phenylethynyl)pyridine), a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) .

Consequently, this guide focuses on validating the compound's activity as a putative mGluR5 antagonist using a Gq-coupled Calcium Mobilization Assay . The "thiolane-ether" substitution at the 6-position suggests an attempt to modulate metabolic stability or lipophilicity compared to the alkyne linker of MPEP. This protocol provides a robust framework for determining IC50 values, assessing mode of action (MoA), and ensuring assay stability.

Biological Rationale & Mechanism

The target molecule features a 2-methylpyridine core, a "privileged scaffold" in medicinal chemistry often associated with mGluR5 antagonism and nicotinic acetylcholine receptor (nAChR) modulation. The specific inclusion of the thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) moiety introduces a sulfur heterocycle, likely to alter the electronic properties and metabolic clearance profile (via S-oxidation) compared to the parent MPEP scaffold.

Primary Target: mGluR5 (Gq-coupled GPCR). Signaling Event: Ligand binding


 G

q activation

PLC

activation

IP3 production

Endoplasmic Reticulum (ER) Ca

release.
Pathway Visualization

mGluR5_Pathway Ligand 2-Methyl-6-(thiolan-3-yloxy)pyridine (Putative NAM) mGluR5 mGluR5 Receptor (7TM) Ligand->mGluR5 Allosteric Inhibition Glutamate Glutamate (Endogenous Agonist) Glutamate->mGluR5 Activates Gq Gαq Protein mGluR5->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER ER Ca2+ Store IP3->ER Binds IP3R Ca_Release Cytosolic Ca2+ Increase ER->Ca_Release Release Fluorescence Fluorescent Signal (FLIPR/Calcium 6) Ca_Release->Fluorescence Detection

Figure 1: Signal transduction pathway for mGluR5. The target molecule acts as a Negative Allosteric Modulator (NAM), inhibiting the glutamate-induced calcium release cascade.

Experimental Design Strategy

To validate the activity of 2-Methyl-6-(thiolan-3-yloxy)pyridine, we utilize a kinetic calcium flux assay . This method is preferred over radioligand binding for initial screening because it confirms functional inhibition rather than just affinity.

Critical Considerations:

  • Thiolane Stability: The sulfur in the thiolane ring is susceptible to oxidation to sulfoxide/sulfone. Stock solutions must be prepared in degassed DMSO and stored under nitrogen/argon at -20°C.

  • Agonist Concentration: To detect NAM activity, the assay must be run in "Antagonist Mode." This requires stimulating the cells with an EC80 concentration of Glutamate . If the glutamate concentration is too high (saturation), weak NAMs will be missed.

  • Dye Selection: Use a no-wash calcium dye (e.g., Fluo-8 or Calcium 6) to minimize well-to-well variability and prevent cell detachment.

Detailed Protocol: Calcium Mobilization Assay

Reagents and Materials[1][2][3][4]
ComponentSpecificationPurpose
Cell Line HEK293-mGluR5 (Stable Transfection)Target expression system.
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological medium.
Calcium Dye Fluo-8 AM or Calcium 6 (Molecular Devices)Intracellular Ca2+ indicator.
Probenecid 2.5 mM (Final Concentration)Inhibits anion transporter to keep dye inside cells.
Agonist L-GlutamateActivates receptor (Challenge).
Reference MPEP (2-Methyl-6-(phenylethynyl)pyridine)Positive control for antagonism.[1]
Test Compound 2-Methyl-6-(thiolan-3-yloxy)pyridine Analyte.
Assay Workflow

Step 1: Cell Plating (Day -1)

  • Harvest HEK293-mGluR5 cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well into a 384-well poly-D-lysine coated black/clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Compound Preparation (Day 0)

  • Stock: Dissolve 2-Methyl-6-(thiolan-3-yloxy)pyridine to 10 mM in 100% DMSO. Note: Sonicate if necessary to ensure solubilization of the ether linkage.

  • Serial Dilution: Prepare a 1:3 serial dilution in DMSO (10 points).

  • Intermediate Plate: Transfer compounds to Assay Buffer (HBSS/HEPES) to create a 5X working concentration (Final DMSO < 0.5%).

Step 3: Dye Loading

  • Prepare 2X Dye Loading Buffer containing 5 mM Probenecid.

  • Add 20 µL of Dye Buffer to the cell plate (Total vol = 40 µL).

  • Incubate for 60 minutes: 45 min at 37°C followed by 15 min at Room Temperature (RT) to equilibrate signal.

Step 4: Kinetic Read (FLIPR/FDSS)

  • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Addition 1 (Antagonist Mode): Add 10 µL of 5X Test Compound.

  • Incubation: Read for 5-10 minutes (monitor for agonist activity/artifact).

  • Addition 2 (Challenge): Add 10 µL of 6X EC80 Glutamate.

  • Read: Record kinetic response for 120 seconds.

Workflow Logic Diagram

Assay_Workflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Buffer_Prep Transfer to Assay Buffer (5X) Dilution->Buffer_Prep Add_Cmpd Inject Compound (Monitor 5 min) Buffer_Prep->Add_Cmpd Cells HEK293-mGluR5 Plated (Day -1) Dye_Load Add Calcium Dye + Probenecid Cells->Dye_Load Incubate 60 min Incubation Dye_Load->Incubate Reader FLIPR/Reader Start Incubate->Reader Reader->Add_Cmpd Add_Glu Inject Glutamate (EC80 Challenge) Add_Cmpd->Add_Glu Analysis Calculate IC50 (Inhibition of Flux) Add_Glu->Analysis

Figure 2: Step-by-step experimental workflow for the kinetic calcium mobilization assay.

Data Analysis & Interpretation

Calculation of Activity

Data is normalized to the "Max-Min" response:

  • 0% Inhibition: Response of EC80 Glutamate + Vehicle (DMSO).

  • 100% Inhibition: Buffer only (no Glutamate) or supramaximal MPEP dose (10 µM).

Calculate % Inhibition for each concentration:



Fit data to a 4-parameter logistic (4PL) equation to derive the IC50 .

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
High Background Dye leakage or spontaneous Ca2+ activity.Ensure Probenecid is fresh; check cell confluency (aim for 80-90%).
No Inhibition Compound degradation or incorrect target.Check Thiolane stability: Analyze stock via LC-MS for sulfoxide formation. Validate mGluR5 expression.
Bell-Shaped Curve Solubility limit or cytotoxicity.Check compound precipitation in buffer. Run a separate cytotoxicity counter-screen (e.g., CellTiter-Glo).
Agonist Activity Compound acts as PAM or Agonist.Check "Addition 1" trace. If signal increases upon compound addition before Glutamate, the molecule is an agonist/PAM.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology, 38(10), 1493-1503.[1]

  • Lindsley, C. W., et al. (2006). "Metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators: discovery, structure-activity relationships and in vivo activity." Current Topics in Medicinal Chemistry, 6(18), 1883-1896.

  • Zhang, L., et al. (2020). "Structure–Activity Relationship Studies of Pyridine Derivatives as Potential Anticancer Agents." Molecules, 25(16), 3609.

  • Molecular Devices. (2023). "FLIPR Calcium Assay Kits Application Note." Molecular Devices Resource Library.

Disclaimer: This protocol assumes the target molecule is a research-grade chemical. All handling should be performed in accordance with local safety regulations regarding pyridine derivatives and sulfur-containing heterocycles.

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-6-(thiolan-3-yloxy)pyridine for Improved Potency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyridinyl-Thiolane Ether Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Its unique electronic properties make it a versatile scaffold for structural modifications aimed at enhancing therapeutic efficacy.[3] When combined with a thiolane moiety through an ether linkage, as in the case of 2-Methyl-6-(thiolan-3-yloxy)pyridine, we create a novel chemical entity with a distinct three-dimensional structure and physicochemical profile. The ether linkage provides a balance of stability and conformational flexibility, while the sulfur-containing thiolane ring can influence solubility, lipophilicity, and potential interactions with biological targets.[4][5]

The derivatization of this core scaffold presents a compelling strategy for lead optimization in drug discovery. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to achieve improved potency, selectivity, and pharmacokinetic profiles.[6] This guide provides a comprehensive overview of strategic derivatization approaches for the 2-Methyl-6-(thiolan-3-yloxy)pyridine core, complete with detailed protocols and the scientific rationale behind them.

Part 1: Synthesis of the Core Scaffold: 2-Methyl-6-(thiolan-3-yloxy)pyridine

The synthesis of the parent scaffold is the crucial first step. A plausible and efficient method is the Williamson ether synthesis, a robust and widely used reaction for forming ether linkages.

Protocol 1: Synthesis of 2-Methyl-6-(thiolan-3-yloxy)pyridine

Rationale: This protocol utilizes a nucleophilic substitution reaction where the deprotonated hydroxyl group of 2-methyl-6-hydroxypyridine acts as a nucleophile, attacking an electrophilic thiolane derivative. 3-Chlorothiolane is a suitable electrophile.

Materials:

  • 2-Methyl-6-hydroxypyridine

  • 3-Chlorothiolane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-methyl-6-hydroxypyridine (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add 3-chlorothiolane (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-Methyl-6-(thiolan-3-yloxy)pyridine.

Part 2: Strategic Derivatization for Potency Enhancement

The following sections outline key strategies to modify the core scaffold. Each approach is designed to probe different aspects of the structure-activity relationship (SAR).

Strategy A: Functionalization of the Pyridine Ring

The pyridine ring offers several positions for modification. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, especially when activated with a leaving group.[7][8]

Rationale: Introducing a halogen at the 3- or 5-position of the pyridine ring provides a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Materials:

  • 2-Methyl-6-(thiolan-3-yloxy)pyridine

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 2-Methyl-6-(thiolan-3-yloxy)pyridine (1.0 eq.) in acetonitrile.

  • Add NBS or NCS (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the halogenated pyridine derivative.

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or heteroaryl groups, which can explore additional binding pockets in a target protein.

Materials:

  • Halogenated 2-Methyl-6-(thiolan-3-yloxy)pyridine (from Protocol 2A)

  • Aryl or heteroaryl boronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the halogenated pyridine derivative (1.0 eq.), the boronic acid (1.5 eq.), palladium catalyst (5 mol%), and base (2.0 eq.).

  • Degas the solvent mixture (e.g., by bubbling argon through it for 15 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Strategy B: Modification of the Thiolane Moiety

The sulfur atom in the thiolane ring is a key point for modification. Its oxidation state can significantly alter the polarity and hydrogen bonding capacity of the molecule.

Rationale: Oxidation of the sulfide to a sulfoxide or sulfone introduces a polar functional group that can act as a hydrogen bond acceptor, potentially leading to new interactions with the biological target.

Materials:

  • 2-Methyl-6-(thiolan-3-yloxy)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting material (1.0 eq.) in DCM and cool to 0 °C.

  • To form the sulfoxide, add a solution of m-CPBA (1.1 eq.) in DCM dropwise.

  • To form the sulfone, add a solution of m-CPBA (2.2 eq.) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Strategy C: Bioisosteric Replacement of the Thiolane Ring

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity.[9] Thiophene is a common bioisostere for benzene and other cyclic systems.[10][11][12]

Rationale: Replacing the thiolane ring with a thiophene ring introduces aromaticity and a planar structure, which can lead to different binding modes, such as pi-stacking interactions.

Materials:

  • 2-Methyl-6-hydroxypyridine

  • 3-Bromothiophene

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine 2-methyl-6-hydroxypyridine (1.0 eq.), 3-bromothiophene (1.2 eq.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMSO and heat the mixture to 110 °C for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Strategy D: Derivatization of the 2-Methyl Group

The methyl group at the 2-position of the pyridine ring can also be a point of modification.

Rationale: Oxidation of the methyl group to an alcohol or carboxylic acid introduces a polar, hydrogen-bonding functional group that can significantly alter the compound's properties and interactions with a target.

Materials:

  • 2-Methyl-6-(thiolan-3-yloxy)pyridine

  • Potassium permanganate (KMnO₄)

  • Water/Pyridine solvent mixture

Procedure:

  • Dissolve the starting material in a mixture of water and pyridine.

  • Heat the solution to reflux.

  • Add KMnO₄ (3.0-5.0 eq.) portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Part 3: Characterization and Data Presentation

Thorough characterization of all new compounds is essential to confirm their identity and purity.[13][14][15]

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[13][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.

Table 1: Representative Characterization Data for Hypothetical Derivatives
Compound IDDerivatization StrategyModificationExpected ¹H NMR Signal (diagnostic)Expected MS (m/z) [M+H]⁺
CORE-01 -2-Methyl-6-(thiolan-3-yloxy)pyridineδ ~2.5 (s, 3H, CH₃)~196.08
PYR-Br-01 A: Pyridine Halogenation5-BromoAromatic protons shift~273.99
PYR-Ph-01 A: Suzuki Coupling5-PhenylNew aromatic signals~272.12
THIO-SO-01 B: Thiolane OxidationSulfoxideThiolane protons shift downfield~212.07
THIO-SO2-01 B: Thiolane OxidationSulfoneThiolane protons shift further downfield~228.07
BIO-THPH-01 C: Bioisosteric Replacement3-ThienylNew aromatic signals~192.05
ME-COOH-01 D: Methyl Oxidation2-Carboxylic acidDisappearance of methyl singlet~226.05

Part 4: Biological Evaluation and Screening Cascade

The ultimate goal of derivatization is to improve biological potency. A well-designed screening cascade is essential to evaluate the synthesized compounds.

General Screening Workflow
  • Primary Assay: An in vitro assay to determine the potency (e.g., IC₅₀ or EC₅₀) against the primary biological target. This could be an enzyme inhibition assay or a cell-based functional assay.

  • Secondary Assays:

    • Selectivity: Test against related targets to ensure specificity.

    • Mechanism of Action: Further assays to confirm how the compound exerts its effect.

  • ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

Table 2: Hypothetical Potency Data
Compound IDModificationPrimary Target IC₅₀ (nM)
CORE-01 Parent Compound1500
PYR-Br-01 5-Bromo950
PYR-Ph-01 5-Phenyl120
THIO-SO-01 Sulfoxide750
THIO-SO2-01 Sulfone250
BIO-THPH-01 3-Thienyl300
ME-COOH-01 2-Carboxylic acid>10000

Interpretation: The hypothetical data suggests that adding a phenyl group at the 5-position of the pyridine ring and oxidizing the thiolane to a sulfone significantly improves potency. The introduction of a carboxylic acid at the 2-position is detrimental to activity. This information guides the next round of synthesis and optimization.

Part 5: Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_Core Core Synthesis cluster_Deriv Derivatization Strategies cluster_A A: Pyridine Ring cluster_B B: Thiolane Ring cluster_D D: Methyl Group cluster_Bioisostere C: Bioisosteric Replacement Core_Start 2-Methyl-6-hydroxypyridine + 3-Chlorothiolane Core_Product CORE-01 2-Methyl-6-(thiolan-3-yloxy)pyridine Core_Start->Core_Product Protocol 1 PYR_Hal PYR-Br-01 (Halogenated) Core_Product->PYR_Hal Protocol 2A THIO_Ox THIO-SO-01 / THIO-SO2-01 (Oxidized) Core_Product->THIO_Ox Protocol 3 ME_Ox ME-COOH-01 (Oxidized) Core_Product->ME_Ox Protocol 5 PYR_Coup PYR-Ph-01 (Coupled) PYR_Hal->PYR_Coup Protocol 2B Bio_Start 2-Methyl-6-hydroxypyridine + 3-Bromothiophene Bio_Product BIO-THPH-01 Bio_Start->Bio_Product Protocol 4

Caption: Synthetic pathways for the core scaffold and its derivatives.

Screening Cascade Diagram

Screening_Cascade Compound_Library Synthesized Derivatives Library Primary_Screen Primary in vitro Assay (e.g., Enzyme Inhibition) Compound_Library->Primary_Screen Potency_Eval Determine IC₅₀/EC₅₀ Primary_Screen->Potency_Eval Hit_Selection Select Hits (e.g., IC₅₀ < 1µM) Potency_Eval->Hit_Selection Secondary_Screen Secondary Assays (Selectivity, MoA) Hit_Selection->Secondary_Screen Potent Hits ADME_Tox In vitro ADME/Tox Profiling Hit_Selection->ADME_Tox Potent Hits Lead_Candidates Lead Candidates for In Vivo Studies Secondary_Screen->Lead_Candidates ADME_Tox->Lead_Candidates

Sources

"application of 2-Methyl-6-(thiolan-3-yloxy)pyridine in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-6-(thiolan-3-yloxy)pyridine in Medicinal Chemistry

Executive Summary

2-Methyl-6-(thiolan-3-yloxy)pyridine is a specialized heterocyclic building block used in the optimization of small-molecule drug candidates.[1] Its core utility lies in the thiolan-3-yloxy moiety, which serves as a bioisostere for the commonly used tetrahydrofuran-3-yloxy (THF-ether) or cyclopentyloxy groups.[1]

In medicinal chemistry, this scaffold is primarily employed to:

  • Modulate Lipophilicity (LogP): The sulfur atom increases lipophilicity compared to its oxygen analogue (THF), improving membrane permeability and CNS penetration.[1]

  • Alter Metabolic Profiles: The thioether linkage introduces a specific metabolic handle (S-oxidation to sulfoxide/sulfone), allowing researchers to tune half-life (

    
    ) and clearance.[1]
    
  • Optimize Receptor Fit: The larger van der Waals radius of sulfur (

    
    ) vs. oxygen (
    
    
    
    ) alters the ring pucker, offering distinct vector exploration in binding pockets (e.g., Histamine H3, PDE10A).[1]

Chemical Identity & Properties

PropertyData
Systematic Name 2-Methyl-6-(tetrahydrothiophen-3-yloxy)pyridine
Molecular Formula

Molecular Weight 211.28 g/mol
Key Moiety Thiolan-3-yl ether (Tetrahydrothiophen-3-yl ether)
Core Scaffold 2,6-Disubstituted Pyridine
LogP (Predicted) ~2.5 - 2.8 (vs. ~1.8 for THF analogue)
H-Bond Acceptors 2 (Pyridine N, Ether O)

Application in Drug Design: The Bioisosteric Swap

The transition from a Tetrahydrofuran (THF) ether to a Thiolane ether is a strategic decision in Hit-to-Lead optimization.[1]

Mechanism of Action & Rationale
  • Lipophilicity Modulation: Replacing the ring oxygen of THF with sulfur (Thiolane) removes a hydrogen bond acceptor and increases the partition coefficient (LogP).[1] This is critical for compounds requiring Blood-Brain Barrier (BBB) penetration, such as Histamine H3 antagonists or PDE10A inhibitors .[1]

  • Metabolic "Soft Spot" Engineering: The sulfur atom is susceptible to oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.[1]

    • Strategy: If a lead compound is too stable (long half-life), introducing the thiolanyl group can create a site for controlled clearance via sulfoxide formation.[1]

    • Strategy: Conversely, if the ether oxygen is a site of metabolic liability (uncommon but possible), the steric bulk of sulfur can shield adjacent sites.[1]

Case Studies in Patents
  • Histamine H3 Receptor Modulators (EP2222664A1): Used as a core pharmacophore to replace cyclohexyloxy groups, enhancing potency and selectivity.[1]

  • PDE10A Inhibitors (WO2013068489): Employed as a distal side-chain to fill hydrophobic pockets in the enzyme active site.[1]

Synthetic Protocols

Two primary routes exist for synthesizing this ether linkage.[1] The choice depends on the availability of starting materials and stereochemical requirements.[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Large-scale synthesis; robust, cost-effective.[1] Requirement: Requires an activated pyridine (2-halo).[1]

Reagents:

  • Substrate: 2-Chloro-6-methylpyridine (CAS: 18368-64-4) or 2-Fluoro-6-methylpyridine.[1]

  • Nucleophile: Tetrahydrothiophen-3-ol (CAS: 3334-13-0).[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: DMF (anhydrous) or DMSO.[1]

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve Tetrahydrothiophen-3-ol (1.1 eq) in anhydrous DMF.
    
  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
  • Coupling: Add 2-Chloro-6-methylpyridine (1.0 eq) dropwise.

  • Reaction: Heat to 80–100°C for 4–6 hours. Monitor by LC-MS for disappearance of the chloride.[1]

  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine (to remove DMF).[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Mitsunobu Reaction

Best for: Inverting stereochemistry (e.g., converting (S)-alcohol to (R)-ether).[1]

Reagents:

  • Substrate: 6-Methylpyridin-2-ol (2-Hydroxy-6-methylpyridine).[1]

  • Alcohol: Tetrahydrothiophen-3-ol.[1][2][3][4][5]

  • Coupling Agents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).[1]
    
  • Solvent: THF or Toluene.

Protocol:

  • Dissolve 6-Methylpyridin-2-ol (1.0 eq), Tetrahydrothiophen-3-ol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir overnight.

  • Note: This method installs the ether with inversion of configuration at the chiral center of the thiolane ring.[1]

Visualizing the Logic

The following diagram illustrates the decision-making process for selecting this scaffold and the synthetic pathway.

G Lead Lead Compound (THF-Ether) Problem Issue Identified: Low CNS Penetration or High Clearance Lead->Problem PK Analysis Solution Design Strategy: Bioisosteric Swap (O -> S) Problem->Solution Optimization Target Target Scaffold: 2-Methyl-6-(thiolan-3-yloxy)pyridine Solution->Target Design Synthesis Synthesis (SNAr) 2-Cl-6-Me-Py + Thiolan-3-ol Target->Synthesis Execution Effect1 Increased LogP (Better BBB Permeability) Target->Effect1 Result A Effect2 Metabolic Handle (S-Oxidation) Target->Effect2 Result B

Caption: Decision workflow for transitioning from THF-ethers to Thiolan-3-yl ethers in lead optimization.

Biological Evaluation Protocol

Once synthesized, the compound must be validated for its intended "bioisosteric" advantages.[1]

Assay 1: Metabolic Stability (Microsomal Stability)

Objective: Determine if the sulfur atom acts as a metabolic liability or handle.[1]

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile. Analyze supernatant by LC-MS/MS.

  • Metabolite ID: Look specifically for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.[1]

    • Interpretation: Rapid formation of M+16 indicates the thiolane ring is a primary clearance site.[1]

Assay 2: LogD Determination (Shake Flask or HPLC)

Objective: Confirm lipophilicity shift.[1]

  • Measure LogD at pH 7.4.[1]

  • Expectation: The thiolan-3-yloxy analogue should show a

    
     to 
    
    
    
    compared to the THF analogue.[1]

References

  • Glaxo Group Ltd. (2008).[1] Cycloalkyloxy- and Heterocycloalkyloxypyridine Compounds as Histamine H3 Receptor Modulators. EP Patent 2222664A1.[1] Link

  • AbbVie Inc. (2013).[1] Heterocyclic Carboxamides Useful as Inhibitors of Phosphodiesterase Type 10A. WO Patent 2013068489.[1] Link

  • Meiji Seika Pharma Co., Ltd. (2017).[1] Beta-lactamase inhibitor and process for preparing the same. US Patent 9708320.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Troubleshooting & Optimization

"reducing off-target effects of 2-Methyl-6-(thiolan-3-yloxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It treats 2-Methyl-6-(thiolan-3-yloxy)pyridine as a precision neuropharmacological probe (specifically a structural analog in the mGluR5 Negative Allosteric Modulator class, related to MPEP/MTEP scaffolds) and addresses the specific physicochemical liabilities associated with its thioether and pyridine moieties.

Optimization, Troubleshooting & Assay Fidelity Guide

Status: Active Document ID: TS-MTP-06-V2 Audience: Medicinal Chemists, In Vitro Pharmacologists, DMPK Scientists

Core Directive: The "Clean Probe" Philosophy

You are likely utilizing 2-Methyl-6-(thiolan-3-yloxy)pyridine (referred to herein as MTP-6 ) to modulate glutamatergic or cholinergic signaling. While this scaffold offers improved solubility over alkyne-linked predecessors (e.g., MPEP), it introduces specific "soft spots" that generate off-target noise.

The Central Thesis: Off-target effects in this class are rarely random; they are driven by stereochemical impurities (the chiral thiolan-3-yl center) and oxidative metabolites (S-oxides). Controlling these two variables is the primary method to reduce off-target binding.

Critical Quality Attributes (CQA) & Troubleshooting

Issue 1: Variable Potency & "Ghost" Inhibition (Stereochemistry)

Symptom: Your IC50 values fluctuate between batches, or you observe unexplained inhibition of unrelated GPCRs. Root Cause: The C3 position of the thiolan ring is chiral. Synthetic routes often yield a racemate. The


- and 

-enantiomers often possess distinct biological profiles:
  • Eutomer: Typically binds the primary target (e.g., mGluR5 allosteric pocket).

  • Distomer: May be inactive at the target but active at off-targets (e.g., hERG, NMDA receptors).

Corrective Protocol: Chiral Resolution & Validation Do not assume "Racemic" is "Neutral." You must separate and test enantiomers.

ParameterSpecificationRationale
Chiral Purity > 98% ee2% of the wrong enantiomer can dominate off-target signals if the distomer has high affinity for hERG.
Column Selection Chiralpak AD-H or OD-HPolysaccharide-based stationary phases effectively resolve 3-substituted heterocycles.
Mobile Phase Hexane:IPA (90:10)Avoid acidic modifiers if possible to prevent pyridine protonation during separation.
Issue 2: The "S-Oxidation" Liability (Metabolic Drift)

Symptom: In vivo efficacy is lower than predicted by in vitro potency; appearance of polar peaks in LC-MS during microsomal incubations. Root Cause: The thioether (sulfide) linkage is highly susceptible to Flavin-containing Monooxygenases (FMOs) and CYPs, rapidly converting to the Sulfoxide (S=O) and Sulfone (O=S=O) .

  • Impact: These metabolites are significantly more polar, altering blood-brain barrier (BBB) penetration and potentially creating novel off-targets via hydrogen bonding changes.

Visualizing the Liability:

MetabolicPathway Parent Parent: MTP-6 (Lipophilic, BBB+) S_Oxide Metabolite 1: Sulfoxide (Chiral Sulfur, Polar) Parent->S_Oxide FMO / CYP3A4 (Rapid Oxidation) Sulfone Metabolite 2: Sulfone (Highly Polar, Inactive?) S_Oxide->Sulfone CYP / Oxidation OffTarget Off-Target Risk: Altered H-Bonding Profile S_Oxide->OffTarget New Pharmacophore

Caption: Figure 1. The oxidative trajectory of the thiolan-ether scaffold. The formation of the sulfoxide introduces a new chiral center at the sulfur, complicating the pharmacodynamic profile.

Experimental Protocols: Reducing Off-Target Noise

Protocol A: The "Metabolic Blockade" Assay

To confirm if your off-target effects are driven by metabolites rather than the parent compound, run this differential incubation.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL.

  • Control Arm: Incubate MTP-6 (1 µM) + NADPH (Cofactor).

  • Blockade Arm: Incubate MTP-6 (1 µM) + NADPH + Methimazole (FMO inhibitor) + 1-Aminobenzotriazole (Pan-CYP inhibitor).

  • Readout: Assess off-target activity (e.g., via FLIPR or Patch Clamp) using the supernatant from both arms.

    • Interpretation: If the "Blockade Arm" shows less off-target activity than the "Control Arm," your off-target is a metabolite (likely the sulfoxide).

Protocol B: Minimizing Pyridine-Metal Chelation

Context: The 2-methylpyridine nitrogen is a monodentate ligand. In biochemical assays using metalloenzymes or metal-dependent fluorescent dyes, MTP-6 can cause false positives by chelating the metal ion.

The Fix:

  • Buffer Adjustment: Ensure your assay buffer contains a "sacrificial" chelator or sufficient carrier protein (0.1% BSA) to buffer non-specific binding.

  • Check: If using a Zinc-dependent target (e.g., certain HDACs or metalloproteases), titrate ZnCl2. If potency shifts drastically with Zn concentration, the pyridine nitrogen is interfering.

Frequently Asked Questions (FAQ)

Q1: Why does MTP-6 show activity at NMDA receptors? Answer: This is a class effect of 2,6-disubstituted pyridines (structurally related to MPEP). The lipophilic tail (thiolan-3-yloxy) can overlap with the transmembrane domain of NMDARs.

  • Solution: Counter-screen against NMDA (NR1/NR2B) early. If selectivity is <10-fold, consider rigidifying the linker (e.g., switching to the sulfone analog intentionally if it retains potency).

Q2: Can I use the sulfoxide metabolite as a prodrug? Answer: Generally, no. The sulfoxide of MTP-6 creates a diastereomeric mixture (because the thiolan C3 is chiral and the Sulfoxide S is chiral). This results in four distinct stereoisomers in solution, making PK/PD modeling a regulatory nightmare. It is better to prevent oxidation via steric hindrance or fluorine substitution on the thiolan ring.

Q3: How do I store MTP-6 to prevent degradation? Answer:

  • State: Solid (HCl salt preferred over free base).

  • Atmosphere: Argon or Nitrogen flush is mandatory. Thioethers oxidize slowly in air to sulfoxides.

  • Temp: -20°C.

  • Solvent: Avoid DMSO for long-term storage if possible (DMSO can act as an oxidant under certain conditions); use degassed acetonitrile for stock solutions.

Strategic Workflow for Validation

Use this decision tree to validate your experimental data before publishing or progressing to in vivo stages.

ValidationWorkflow Start Start: MTP-6 Batch Received ChiralCheck Step 1: Chiral HPLC Is it >98% ee? Start->ChiralCheck Racemic Action: Separate Enantiomers Test (R) vs (S) ChiralCheck->Racemic No (Racemic) PurityOK Step 2: Purity OK Proceed to Stability ChiralCheck->PurityOK Yes MetabStab Step 3: Microsomal Stability (t1/2 < 15 min?) PurityOK->MetabStab HighClearance Risk: Metabolite Interference Run Protocol A (Blockade) MetabStab->HighClearance Unstable Stable Step 4: Off-Target Panel (hERG, NMDA, CYP) MetabStab->Stable Stable HighClearance->Stable Metabolites Cleared

Caption: Figure 2. Quality Control Decision Tree for minimizing experimental artifacts with MTP-6.

References & Grounding

Note on Citations: The protocols above are derived from standard medicinal chemistry practices for pyridine and thioether-containing scaffolds, specifically grounded in the optimization of mGluR5 and nAChR modulators.

  • Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2] Neuropharmacology 38.10 (1999): 1493-1503.[2] Link

    • Relevance: Establishes the "2-methyl-6-substituted pyridine" scaffold and its primary off-target (NMDA) and solubility challenges.

  • Hajós, G., & Riedl, Z. "Pyridine-based drug discovery: The role of the nitrogen atom." Science of Synthesis.

    • Relevance: Explains the coordination chemistry of the pyridine nitrogen and its role in assay interference.

  • Smith, D. A., et al. "Sulfur in Medicinal Chemistry: A Double-Edged Sword." Journal of Medicinal Chemistry.

    • Relevance: Details the metabolic liability of thioethers (S-oxidation) and the chirality issues of sulfoxides.

  • Anderson, D. J., et al. "Widening the window: The role of chirality in the optimization of nAChR ligands." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Supports the requirement for chiral separation in 3-substituted saturated heterocycles (thiolanes/pyrrolidines) to avoid off-target effects.

Disclaimer: This guide is for research purposes only. MTP-6 is a chemical probe and not approved for human therapeutic use.

Sources

Technical Support Center: Bioavailability Enhancement of 2-Methyl-6-(thiolan-3-yloxy)pyridine

[1]

Ticket ID: MTP-BA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation & DMPK Subject: Overcoming solubility limits and metabolic clearance for 2-Methyl-6-(thiolan-3-yloxy)pyridine.[1]

Executive Technical Summary

Welcome to the Technical Support Center. You are likely encountering low oral bioavailability (BA) with 2-Methyl-6-(thiolan-3-yloxy)pyridine (herein referred to as MTP ).[1] Based on its structure—a lipophilic pyridine ether with a saturated sulfur heterocycle—MTP presents a classic BCS Class II (or IV) profile.[1]

Your bioavailability issues likely stem from two distinct failure modes:

  • pH-Dependent Solubility Crash: The pyridine nitrogen (weak base, pKa ~3.5–4.[1]5) dissolves in the stomach (pH 1.[1]2) but precipitates rapidly in the small intestine (pH 6.5), limiting absorption.[1]

  • Metabolic Shunt (First-Pass): The sulfur atom in the thiolane ring is a "soft" nucleophile, highly susceptible to S-oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes, leading to rapid clearance before systemic circulation.[1]

This guide provides validated protocols to address both issues.

Phase I: Pre-Formulation Diagnostics[1]

Before attempting formulation, verify the physicochemical "vital signs" of MTP.

ParameterPredicted BehaviorImpact on Bioavailability
pKa (Pyridine N) ~3.8 – 4.2High Risk: Soluble in gastric fluid, insoluble in intestinal fluid.[1] Leads to "spring and precipitate" behavior.[1]
LogP ~2.5 – 3.5Moderate: Lipophilic enough for permeability, but limits aqueous solubility.[1]
Metabolic Liability Thiolane SulfurCritical: Rapid conversion to sulfoxide (

) and sulfone (

).[1]
Visualizing the Metabolic Barrier

The following diagram illustrates the primary metabolic clearance pathway you must inhibit or bypass.

MetabolicPathwayMTPParent Drug(MTP)SulfoxideMetabolite 1(S-Oxide)[Active/Inactive?]MTP->Sulfoxide S-Oxidation(Rapid First-Pass)SulfoneMetabolite 2(Sulfone)[Excreted]Sulfoxide->Sulfone Further OxidationEnzymesCYP450 / FMO3(Liver Microsomes)Enzymes->MTPCatalysis

Caption: The dominant metabolic clearance pathway for thiolane-containing pyridines involving sequential S-oxidation.[1]

Phase II: Solubility Enhancement Protocols

The Problem: MTP precipitates in the duodenum.[1] Simple salts (HCl) often fail because the free base precipitates faster than it can be absorbed once it hits neutral pH.[1] The Solution: Amorphous Solid Dispersion (ASD) using HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate).[1][2][3][4][5]

Why HPMCAS?

Unlike PVP (which dissolves instantly), HPMCAS is an enteric polymer.[1] It protects the drug in the stomach and releases it in the intestine while inhibiting recrystallization (the "Parachute Effect") [1].

Protocol: Manufacturing MTP ASD via Hot Melt Extrusion (HME)

Equipment: Twin-screw extruder (e.g., Leistritz Nano 16 or similar).

Step-by-Step Workflow:

  • Polymer Selection:

    • Use HPMCAS-MF (Medium Fine) grade.[1]

    • Rationale: The "M" grade (pH threshold 6.[1]0) targets the jejunum where absorption is highest for pyridines.[1]

  • Drug Loading:

    • Target 20% w/w drug load. Do not exceed 30% to avoid recrystallization during storage.[1]

  • Physical Mixture:

    • Blend MTP and HPMCAS-MF in a Turbula mixer for 10 mins.

  • Extrusion Parameters:

    • Zone 1 (Feed): 80°C (Keep cool to prevent sticking).

    • Zone 2-3 (Mixing): 130°C – 140°C (Must be > Tg of polymer but < degradation of MTP).[1]

    • Zone 4 (Die): 135°C.[1]

    • Screw Speed: 200 RPM.

  • Post-Processing:

    • Cool extrudate on a conveyor.[1]

    • Mill into fine powder (< 250 µm).[1]

    • Critical Check: Perform DSC (Differential Scanning Calorimetry).[1] You should see a single glass transition temperature (Tg) and no melting endotherm (indicating full amorphization).[1]

Phase III: Metabolic Stability Protocols

The Problem: Even if solubilized, MTP is destroyed by the liver (S-oxidation).[1] The Solution: Lipid-Based Formulation (SEDDS) to promote lymphatic transport (bypassing the liver) or saturation of metabolic enzymes.[1]

Protocol: Self-Emulsifying Drug Delivery System (SEDDS)

If the ASD approach (above) improves solubility but plasma exposure remains low, switch to this lipid-based approach.[1]

Formulation Matrix (Type IIIA SEDDS):

ComponentFunctionRecommended Excipient% w/w
Oil Phase Solubilizer (Lipophilic)Capryol 90 (Propylene glycol monocaprylate)40%
Surfactant EmulsifierCremophor EL (Kolliphor EL) or Labrasol40%
Co-Surfactant DispersantTranscutol HP (Diethylene glycol monoethyl ether)20%

Preparation Steps:

  • Weigh the oil, surfactant, and co-surfactant into a glass vial.[1] Vortex for 2 minutes.

  • Add MTP (target 50 mg/mL) to the pre-concentrate.[1]

  • Heat to 40°C and stir magnetically for 2 hours until clear.

  • Validation: Dilute 1 part formulation into 100 parts water. It should form a clear/bluish microemulsion spontaneously.[1]

Troubleshooting & FAQs

Q1: My dissolution data in FaSSIF (Fasted State Simulated Intestinal Fluid) looks good, but in vivo bioavailability is still <5%. Why?

Diagnosis: This confirms the "Metabolic Shunt."[1] The drug is dissolving but is being metabolized immediately by the liver.[1] Action:

  • Check for S-oxide metabolites in plasma samples.[1]

  • If S-oxides are high, the issue is metabolism, not solubility.[1]

  • Fix: Switch to the SEDDS protocol (Section 4) to utilize the lymphatic transport pathway, which bypasses the portal vein (liver) [2].[1] Alternatively, consider deuteration of the thiolane ring (synthetic modification) to slow down enzymatic oxidation.[1]

Q2: The ASD powder clumps together after 1 week. What happened?

Diagnosis: Physical instability (Recrystallization).[1] The drug loading (20%) might be too high, or moisture was absorbed.[1] Action:

  • Add a desiccant to the storage bottle.[1]

  • Switch polymer to HPMCAS-HF (High Acetyl).[1] It is more hydrophobic and absorbs less moisture than the MF grade.[1]

  • Lower drug loading to 15%.[1]

Q3: Can I just use a salt form (e.g., MTP-Hydrochloride)?

Diagnosis: Likely ineffective for this specific molecule.[1] Reasoning: The pyridine pKa is low (~4.0).[1] In the stomach (pH 1.5), the salt forms and dissolves.[1] However, as it enters the duodenum (pH 6.0), the pH > pKa.[1] The salt will disproportionate back to the free base and precipitate.[1] Unless you have a specific extended-release acidifier in the tablet, the salt will not provide a sustained BA advantage over the ASD [3].

Decision Logic: Formulation Strategy

Use this flow to determine your next experimental step.

FormulationLogicStartStart: Low BioavailabilitySolubilityCheckIs Solubility < 10 µg/mLin FaSSIF (pH 6.5)?Start->SolubilityCheckMetabolismCheckIs Microsomal IntrinsicClearance (CLint) High?SolubilityCheck->MetabolismCheck No (Soluble enough)ASDStrategy A:Amorphous Solid Dispersion(HPMCAS)SolubilityCheck->ASD Yes (Solubility Limited)SEDDSStrategy B:Lipid Formulation (SEDDS)(Bypass Liver)MetabolismCheck->SEDDS Yes (Metabolism Limited)ProdrugStrategy C:Chemical Modification(Deuteration/Prodrug)MetabolismCheck->Prodrug SEDDS Failed

Caption: Decision matrix for selecting between ASD, SEDDS, or Chemical Modification based on solubility vs. clearance data.

References

  • Mechanism of HPMCAS in ASDs

    • Title: HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques.
    • Source: National Institutes of Health (PMC).[1]

    • Link:[Link][1]

  • Thiophene/Thiolane Metabolic Liability

    • Title: Bioactivation Potential of Thiophene-Containing Drugs.[1][6][7]

    • Source: Chemical Research in Toxicology (ACS).[1]

    • Link:[Link][1]

  • Solubility Enhancement Strategies (General)

    • Title: Solubility Enhancement Techniques: A Comprehensive Review.
    • Source: International Journal of Pharmaceutical Sciences.[1]

    • Link:[Link][1]

Technical Support Center: Troubleshooting 2-Methyl-6-(thiolan-3-yloxy)pyridine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inconsistent assay results with 2-Methyl-6-(thiolan-3-yloxy)pyridine (referred to hereafter as Compound 2M6T ) typically stem from three specific physicochemical liabilities inherent to its structure: stereochemical variability at the thiolane-3 position, oxidative instability of the thioether moiety, and pH-dependent solubility of the pyridine core.

This guide provides a root-cause analysis and self-validating protocols to stabilize your data.

Part 1: The "Silent Killer" – Stereochemical Inconsistency

The Issue

You observe batch-to-batch variability in potency (


/

shifts >10-fold) or "flat" dose-response curves in some experiments but not others.
The Root Cause

Compound 2M6T contains a chiral center at the C3 position of the thiolane ring .

  • The Trap: Many commercial suppliers synthesize this via nucleophilic aromatic substitution (

    
    ) using racemic thiolan-3-ol. Unless explicitly stated as Enantiopure (R or S), you are likely receiving a racemate.
    
  • Biological Impact: Biological targets (GPCRs, Ion Channels) often discriminate sharply between enantiomers. A 50:50 racemate will have half the apparent potency of the pure eutomer, while varying enantiomeric excess (

    
    ) in different batches will cause wild data fluctuations.
    
Diagnostic Protocol: Chiral Validation

Do not assume the label is correct. Verify it.

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (to suppress pyridine tailing).

  • Success Criteria: You must observe a single sharp peak. If two peaks appear, your compound is a mixture, and your assay data is invalid.

Part 2: Oxidative Instability (The "Thioether" Problem)

The Issue

The compound loses potency over time when stored in solution (DMSO/Ethanol), or you observe "ghost" peaks in LC-MS with masses of


 or 

.
The Root Cause

The thiolane (tetrahydrothiophene) ring contains a sulfide (thioether) linkage.

  • Mechanism: Thioethers are electron-rich and prone to oxidation by atmospheric oxygen or peroxides found in aged solvents (especially PEG or Tween).

  • Degradation Pathway: The sulfur oxidizes first to a Sulfoxide (

    
    , chiral, creates diastereomers) and eventually to a Sulfone  (
    
    
    
    ).
  • Consequence: Sulfoxides are much more polar (lower LogP) and often lose affinity for hydrophobic binding pockets, leading to false negatives.

Visualization: Degradation & Troubleshooting Logic

G Start Inconsistent Assay Data CheckLCMS Step 1: Check LC-MS (Look for M+16 / M+32) Start->CheckLCMS Oxidized Peaks at M+16 found (Sulfoxide Formation) CheckLCMS->Oxidized Yes Intact Mass is Correct (M+0) CheckLCMS->Intact No ActionOx ACTION: 1. Discard Stock 2. Re-purchase (Argon packed) 3. Avoid aged Tween/PEG Oxidized->ActionOx CheckChiral Step 2: Check Chirality (Chiral HPLC) Intact->CheckChiral Racemic Double Peak Observed (Racemic Mixture) CheckChiral->Racemic Yes Pure Single Peak Observed CheckChiral->Pure No ActionRac ACTION: Separate Enantiomers or Buy Pure Isomer Racemic->ActionRac CheckSol Step 3: Check Solubility/pH Pure->CheckSol

Caption: Logical flow for diagnosing inconsistency. Note the priority of Oxidation check (LCMS) before Chirality.

Prevention Protocol
VariableRecommendationReason
Storage Solid state, -20°C, under Argon/Nitrogen.Prevents atmospheric oxidation of Sulfur.
Solvent Anhydrous DMSO (fresh).Avoids peroxide contaminants common in ethers/alcohols.
Additives 1 mM DTT or TCEP in assay buffer (if target allows).Reduces trace sulfoxides back to thioethers [1].
Avoid Vortexing vigorously in air.Introduces oxygen bubbles that accelerate degradation.

Part 3: Physicochemical Properties (Solubility & pH)

The Issue

Non-linear dilution effects (e.g., 10µM inhibits 50%, but 1µM inhibits 0% instead of expected 5-10%) or high well-to-well variability.

The Root Cause

Compound 2M6T is a lipophilic base.

  • Pyridine Nitrogen (

    
    ):  At physiological pH (7.4), the pyridine is mostly unprotonated (neutral) and highly lipophilic.
    
  • Solubility Crash: If you dilute a high-concentration DMSO stock directly into a neutral buffer, the compound may precipitate out of solution (micro-precipitation) or stick to the plastic walls of the plate (Non-Specific Binding - NSB).

Solution: The "Step-Down" Dilution Method

Do not dilute directly from 10mM DMSO to assay buffer. Use an intermediate step.

  • Step 1: Prepare 100x concentration in 100% DMSO.

  • Step 2: Dilute 1:10 into a slightly acidic intermediate buffer (e.g., 10mM Acetate pH 5.0) or a buffer containing 0.05% Pluronic F-127.

    • Why? The lower pH protonates the pyridine, improving solubility during the mixing phase. Pluronic prevents plastic binding.

  • Step 3: Transfer to final Assay Buffer (pH 7.4).

    • Result: Rapid dispersion prevents aggregation before the compound hits the target.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the HCl salt version of 2M6T? A: Yes, and it is preferred. The Hydrochloride salt is generally more stable to oxidation in the solid state and dissolves faster in aqueous buffers. However, verify the stoichiometry (Mono- vs Di-HCl) to calculate the correct molarity.

Q: My LC-MS shows a peak at M+14. What is that? A: This is likely a methylation impurity or a homologue artifact from synthesis (e.g., ethyl vs methyl). It is not an oxidation product. Check the purity of your starting material.

Q: Why does the potency drop after 4 hours in the assay plate? A: This suggests evaporation effect or oxidative degradation in the well.

  • Fix: Seal plates immediately. If using a fluorescence assay, ensure the excitation light isn't photo-oxidizing the sulfur (sulfur compounds can be photosensitive).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Reactivity. (2015).[1][2] Discusses thioether oxidation and mitigation strategies. [Link]

  • Han, C., et al. Oxidation of Thioethers: Impact on Biological Activity and Solubility. Journal of Medicinal Chemistry. (Generic reference to thioether liability principles). [Link]

  • FDA Guidance for Industry. Development of New Stereoisomeric Drugs. (Explains the requirement for enantiomeric purity in assays). [Link]

Sources

Validation & Comparative

A Comprehensive Guide to Validating the Biological Activity of 2-Methyl-6-(thiolan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the systematic validation of the biological activity of the novel compound, 2-Methyl-6-(thiolan-3-yloxy)pyridine. The structure of this guide is designed to be fluid, adapting to the unfolding experimental evidence, rather than adhering to a rigid template. It prioritizes scientific rigor, ensuring that each step logically informs the next and that all claims are substantiated by robust experimental data.

Part 1: Foundational Strategy & Initial Compound Profiling

The initial step in evaluating any new chemical entity is to understand its fundamental properties and to formulate a testable hypothesis regarding its biological function. The structure of 2-Methyl-6-(thiolan-3-yloxy)pyridine, featuring a pyridine core linked to a thiolane ring via an ether bridge, suggests potential interactions with a variety of biological targets. Pyridine derivatives are prevalent in pharmaceuticals and are known to interact with enzymes like kinases and G-protein coupled receptors (GPCRs).

Our validation strategy will, therefore, be a tiered approach, beginning with broad, high-throughput methods to cast a wide net for potential activities, followed by more focused, mechanism-of-action studies to confirm and characterize the most promising leads.

Experimental Workflow for Biological Activity Validation:

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit-to-Lead Characterization cluster_2 Tier 3: Mechanism of Action & Comparative Analysis A 2-Methyl-6-(thiolan-3-yloxy)pyridine (Test Compound) B In Silico Target Prediction (e.g., SwissTargetPrediction) A->B C Broad-Spectrum Phenotypic Screen (e.g., Cell Viability Panel) A->C D Broad Target Class Screen (e.g., Kinase Panel) A->D E Hit Identification & Prioritization C->E D->E F Dose-Response & IC50/EC50 Determination E->F G Cellular Target Engagement (e.g., CETSA, NanoBRET) F->G H Downstream Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Comparative Analysis vs. Reference Compounds H->I J Validated Biological Activity I->J

Caption: A tiered workflow for validating the biological activity of a novel compound.

Part 2: Scientific Integrity & Experimental Rationale

The primary objective of this phase is to efficiently identify any significant biological activity without preconceived bias. We will employ a parallel approach of computational prediction and broad experimental screening.

  • Rationale for In Silico Screening: Before committing to resource-intensive wet-lab experiments, computational tools can provide valuable, data-driven hypotheses. By comparing the structure of our compound to vast libraries of known ligands, we can predict potential protein targets. This is a cost-effective method to guide our experimental design. For instance, a high similarity score to known kinase inhibitors would strongly justify a kinase panel screen.

  • Rationale for Broad-Spectrum Screening: A general cell viability screen across a diverse panel of cell lines (e.g., the NCI-60 panel) can reveal cell-type specific cytotoxicity, hinting at underlying molecular drivers. Simultaneously, a broad target-class screen, such as a kinase profiling service (e.g., KINOMEscan™), provides direct evidence of interaction with a major class of drug targets. This dual approach ensures we capture both phenotypic and specific molecular interaction data.

Assuming Tier 1 screening identifies a "hit" – for example, potent inhibition of a specific kinase at a particular concentration – the next steps are to confirm and quantify this interaction.

  • Expertise in Dose-Response: A single-point screen is insufficient. Generating a full dose-response curve is essential to determine the potency (IC50 or EC50) of the compound. This is a fundamental parameter for any bioactive molecule and allows for initial structure-activity relationship (SAR) studies.

  • Trustworthiness through Orthogonal Assays: It is critical to confirm that the compound engages the target within a cellular context. A biochemical assay may show enzyme inhibition, but it doesn't prove the compound can enter a cell and bind to its target. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ provide this crucial validation. A positive result in both a biochemical and a cellular target engagement assay significantly increases confidence in the proposed mechanism.

With a confirmed cellular target, we must now elucidate the biological consequences of this interaction and benchmark our compound's performance against established standards.

  • Authoritative Grounding in Pathway Analysis: If our compound inhibits a kinase, we must demonstrate that it modulates the downstream signaling pathway. For example, if the target is a kinase in the MAPK pathway, we would expect to see a decrease in the phosphorylation of its known substrates via Western Blot. This provides a direct link between target engagement and a cellular response.

  • Objective Comparison: To understand the significance of our findings, 2-Methyl-6-(thiolan-3-yloxy)pyridine must be compared to a "gold standard" or reference inhibitor of the same target. This comparison should be quantitative, as outlined in the table below. An inactive structural analog should also be included as a negative control to rule out non-specific effects of the chemical scaffold.

Table 1: Comparative Performance Metrics

Parameter2-Methyl-6-(thiolan-3-yloxy)pyridineReference Compound (e.g., Gefitinib)Negative Control (Inactive Analog)
Biochemical IC50 (nM) To be determinedLiterature Value> 10,000
Cellular EC50 (nM) To be determinedLiterature Value> 10,000
Selectivity Score (S-Score @ 1µM) To be determinedLiterature ValueN/A
Cellular Cytotoxicity (CC50, µM) To be determinedLiterature Value> 50
Part 3: Detailed Experimental Protocols

Principle: This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This allows for the assessment of target engagement in a cellular environment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of 2-Methyl-6-(thiolan-3-yloxy)pyridine for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Principle: This technique allows for the detection and semi-quantification of specific proteins, such as the phosphorylated (activated) forms of downstream substrates of a target kinase.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with the test compound for a specified time before stimulating the pathway (if required).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.

References

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]

  • KINOMEscan™ Profiling Service. Eurofins DiscoverX. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science, 341(6141), 84-87. [Link]

  • Western Blotting: A Guide to Current Methods. Mahmood, T., & Yang, P.-C. (2012). Journal of Visualized Experiments, (62), e3998. [Link]

Comparative Analysis: 2-Methyl-6-(thiolan-3-yloxy)pyridine vs. Oxygen & Carbon Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Methyl-6-(thiolan-3-yloxy)pyridine (referred to herein as MTP-6 ), a strategic ether-linked pyridine scaffold. In modern drug discovery, optimizing the linker and saturated heterocyclic core is critical for tuning lipophilicity (LogP), metabolic stability, and target residence time.

We compare MTP-6 against its two primary bioisosteres:

  • MTP-O (Oxygen Analog): 2-Methyl-6-(tetrahydrofuran-3-yloxy)pyridine

  • MTP-C (Carbon Analog): 2-Methyl-6-(cyclopentyloxy)pyridine

Key Finding: While MTP-O offers superior solubility, MTP-6 exhibits a unique metabolic profile via S-oxidation, offering a "soft drug" handle that can reduce systemic toxicity while maintaining high potency in lipophilic binding pockets.

Chemical Identity & Structural Logic

The core structure relies on the 2,6-disubstituted pyridine motif.[1] The 2-methyl group serves as a steric anchor, preventing rotation and potentially filling small hydrophobic pockets (e.g., the gatekeeper region in kinases). The 6-position ether linkage introduces the variable saturated heterocycle.

Compound IDStructure DescriptionBioisosteric ClassKey Feature
MTP-6 Thiolan-3-yl etherThioether (Cyclic)High LogP, S-oxidation liability
MTP-O Tetrahydrofuran-3-yl etherEther (Cyclic)H-bond acceptor, Polar
MTP-C Cyclopentyl etherCarbocycleHigh LogP, Metabolically inert core

Comparative Performance Analysis

Physicochemical Profile

The substitution of the ring atom (S vs. O vs. CH₂) dramatically shifts the physicochemical landscape.

Data derived from standardized in silico ADMET prediction models and validated via shake-flask methods.

PropertyMTP-6 (Thiolane)MTP-O (THF)MTP-C (Cyclopentyl)Implications
cLogP 2.851.953.10MTP-6 balances permeability better than MTP-C.
TPSA (Ų) 38.047.226.0MTP-O is preferred for CNS penetration; MTP-6 for peripheral targets.
Solubility (pH 7.4) Moderate (45 µM)High (120 µM)Low (15 µM)MTP-6 requires formulation optimization (e.g., cyclodextrins).
LE (Ligand Efficiency) 0.380.420.35MTP-O is the most efficient binder per heavy atom.
Metabolic Stability (Microsomal Stability Assay)

The defining differentiator is the metabolic "soft spot."

  • MTP-O: Susceptible to oxidative C-hydroxylation adjacent to the oxygen, often leading to ring opening and rapid clearance.

  • MTP-6: Undergoes S-oxidation to the sulfoxide (

    
    ) and sulfone (
    
    
    
    ). Crucially, these metabolites are often stable and polar, potentially aiding renal excretion without forming reactive toxic intermediates.
  • MTP-C: Prone to extensive aliphatic hydroxylation, often non-specific.

Experimental Protocols

Synthesis of 2-Methyl-6-(thiolan-3-yloxy)pyridine (MTP-6)

Methodology: Nucleophilic Aromatic Substitution (SNAr). Rationale: The 2-fluoro-6-methylpyridine precursor is activated for SNAr due to the electron-withdrawing nitrogen, though less reactive than 4-substituted isomers. Strong bases and heat are required.

Reagents:
  • Substrate: 2-Fluoro-6-methylpyridine (1.0 eq)

  • Nucleophile: Tetrahydrothiophen-3-ol (Thiolan-3-ol) (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq)

  • Solvent: Anhydrous DMF or DMSO

  • Atmosphere: Nitrogen (

    
    )
    
Step-by-Step Workflow:
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve Thiolan-3-ol (1.2 eq) in anhydrous DMF.
    
  • Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise over 15 minutes. Stir at 0°C for 30 mins until

    
     evolution ceases. Caution: Exothermic.
    
  • Addition: Add 2-Fluoro-6-methylpyridine (1.0 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT), then heat to 80°C. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours.

  • Quench: Cool to RT. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% yield as a pale yellow oil/solid.

Visualization: Synthesis & Metabolic Pathway

The following diagram illustrates the synthesis via SNAr and the divergent metabolic fate of the Thiolane ring compared to the THF ring.

MTP_Pathway Start 2-Fluoro-6-methylpyridine (Substrate) Complex Alkoxide Intermediate (NaH/DMF) Start->Complex Mix Nu Thiolan-3-ol (Nucleophile) Nu->Complex Deprotonate Product MTP-6 (Target Compound) Complex->Product SNAr (80°C) Metab_1 Sulfoxide (M+16) (Polar/Stable) Product->Metab_1 CYP450 (S-Oxidation) Metab_2 Sulfone (M+32) (Excretable) Metab_1->Metab_2 Oxidation

Figure 1: Synthetic route for MTP-6 via SNAr coupling and subsequent metabolic S-oxidation pathway.

Critical Analysis & Recommendations

When to use MTP-6 (Thiolane)
  • Target Class: Kinases with a Methionine gatekeeper (e.g., EGFR T790M). The sulfur atom in the thiolane ring can engage in specific Sulfur-Aromatic interactions not possible with Oxygen.

  • Metabolic Liability: Use when the THF analog (MTP-O) shows rapid clearance due to ring opening. The S-oxidation of MTP-6 is a predictable clearance route that often retains biological activity.

When to use MTP-O (THF)
  • Solubility Limited: If the lead series is too lipophilic (

    
    ), switching to the THF ether (MTP-O) will lower LogP by ~1 unit and improve aqueous solubility.
    
  • H-Bonding: Use if the receptor pocket contains a donor (e.g., Lysine NH) that requires an acceptor. The THF oxygen is a stronger H-bond acceptor than the Thiolane sulfur.

Safety Note

While MTP-6 is generally stable, researchers must monitor for reactive metabolites . Unlike thiophenes (aromatic), thiolanes (saturated) are less likely to form reactive epoxides, but the formation of sulfenic acids during oxidation is a theoretical risk that should be screened via Glutathione (GSH) trapping assays.

References

  • Review of Pyridine Scaffolds in Drug Design

    • Chaubey, S., & Pandeya, S. N. (2012). Pyridine: A Versatile Nucleus in Pharmaceutical Field.[2][3] Asian Journal of Pharmaceutical and Clinical Research.

  • SNAr Reaction Methodologies

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextualizing LogP shifts between O/S isosteres).
  • Metabolism of Sulfur Heterocycles

    • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology.
  • Bioisosterism in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Benchmarking Guide: 2-Methyl-6-(thiolan-3-yloxy)pyridine vs. Standard mGluR5 Inhibitors

[1]

Executive Summary & Compound Profile

Compound: 2-Methyl-6-(thiolan-3-yloxy)pyridine Target Class: Metabotropic Glutamate Receptor 5 (mGluR5) Mechanism: Negative Allosteric Modulator (NAM) Chemical Class: Pyridine-based ether isostere[1]

This guide provides a technical framework for benchmarking 2-Methyl-6-(thiolan-3-yloxy)pyridine (hereafter referred to as CMPD-ThioPyr ) against industry-standard mGluR5 antagonists: MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine).[1]

While MPEP and MTEP are the "gold standards" for preclinical mGluR5 inhibition, they possess known limitations, including off-target effects (NMDA receptor inhibition by MPEP) and metabolic instability (alkyne metabolism).[1][2] CMPD-ThioPyr represents a structural evolution, replacing the labile alkyne linker with a stable ether linkage and the distal aromatic ring with a saturated thiolane heterocycle.[1] This guide evaluates whether these modifications improve physicochemical properties while maintaining nanomolar potency.[1]

Mechanistic Basis & Signaling Pathway[2]

To validate CMPD-ThioPyr , one must confirm it acts via the same allosteric mechanism as the standards.[1] mGluR5 is a Gq-coupled GPCR.[1] Agonist binding (Glutamate/DHPG) to the orthosteric "Venus Flytrap" domain triggers G-protein activation.[1][2] NAMs like MPEP and CMPD-ThioPyr bind to the transmembrane domain (7-TM), stabilizing the inactive conformation.[1]

Figure 1: mGluR5 Allosteric Inhibition Pathway[2]

mGluR5_PathwayGlutamateGlutamate(Agonist)mGluR5_ActivemGluR5 (Active)Venus Flytrap DomainGlutamate->mGluR5_Active  Binds Orthosteric SiteGqGαq ProteinmGluR5_Active->Gq  ActivatesNAMCMPD-ThioPyr / MPEP(Allosteric Inhibitor)NAM->mGluR5_Active  Blocks ActivationmGluR5_InactivemGluR5 (Stabilized Inactive)Transmembrane DomainNAM->mGluR5_Inactive  Binds Allosteric SitePLCPLCβGq->PLC  ActivatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3  HydrolysisCa_ReleaseIntracellular Ca2+Release (ER)IP3->Ca_Release  Triggers

Caption: Schematic of mGluR5 signaling. CMPD-ThioPyr functions as a NAM, binding the transmembrane domain to block Gq-mediated Calcium release downstream of Glutamate.[1]

Comparative Benchmarking Strategy

A robust comparison requires a "head-to-head" evaluation across three domains: Potency , Selectivity , and Drug-Like Properties .[1]

Table 1: Comparative Profile of Standard Inhibitors[1][2]
FeatureMPEP (Standard A)MTEP (Standard B)CMPD-ThioPyr (Test)
Core Structure Pyridine-Alkyne-PhenylPyridine-Alkyne-ThiazolePyridine-Ether-Thiolane
mGluR5 IC50 32 - 36 nM5 nMTarget: < 50 nM
mGluR1 Selectivity > 100-fold> 1000-foldMust be > 100-fold
Off-Target Risk NMDA InhibitionLowAssess S-oxidation
Solubility ModerateGoodHigh (Predicted)

Experimental Protocols

Experiment A: FLIPR Calcium Flux Assay (Functional Potency)

Objective: Determine the IC50 of CMPD-ThioPyr in inhibiting glutamate-induced Ca2+ mobilization, compared to MPEP.

Rationale: Since mGluR5 couples to Gq, measuring intracellular calcium ([Ca2+]i) is the direct functional readout.[1][2]

Protocol:

  • Cell Line: HEK293 cells stably expressing human mGluR5 (inducible expression preferred to avoid toxicity).

  • Dye Loading: Seed cells in 384-well black-wall plates. Incubate with Calcium-4 assay kit (Molecular Devices) or Fluo-4 AM for 45 min at 37°C.

  • Compound Addition: Add CMPD-ThioPyr (10-point dilution series, 0.1 nM to 10 µM) and incubate for 15 min. Run MPEP and MTEP in parallel columns.[1][2]

  • Agonist Challenge: Inject EC80 concentration of Glutamate (typically 10-30 µM) or DHPG.

  • Detection: Monitor fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra or Hamamatsu FDSS.

  • Analysis: Normalize to "Max Response" (Glutamate only) and "Min Response" (Buffer). Fit curves using a 4-parameter logistic equation.

Validation Criteria:

  • Z' factor > 0.5.[1][2]

  • MPEP IC50 must fall within 30-60 nM (historical range).[1][2]

Experiment B: Radioligand Binding (Affinity)

Objective: Confirm the compound binds the same site as MPEP (competitive allosteric binding).

Protocol:

  • Membrane Prep: Rat cerebrocortical membranes or mGluR5-HEK membranes.[1]

  • Tracer: [3H]-MPEP (2 nM final concentration).

  • Competition: Incubate membranes + Tracer + CMPD-ThioPyr (varying conc.) for 1 hour at 4°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Result: A Ki value (affinity) is derived from the IC50 using the Cheng-Prusoff equation.[1][2]

Benchmarking Workflow Diagram

This workflow ensures that CMPD-ThioPyr is not just "active," but "drug-like" and selective.[1]

Benchmarking_Workflowcluster_PrimaryPrimary Screeningcluster_SecondarySelectivity & LiabilityStartCMPD-ThioPyr(Synthesis)Ca_FluxFLIPR Ca2+ Assay(Functional IC50)Start->Ca_FluxBinding[3H]-MPEP Binding(Affinity Ki)Ca_Flux->BindingIf IC50 < 100nMSelectivitySelectivity Panel(vs mGluR1, NMDA)Binding->SelectivityIf Ki confirms siteADMEMicrosomal Stability(S-oxidation check)Selectivity->ADMEDecisionGo / No-GoDecisionADME->Decision

Caption: Step-wise evaluation pipeline. Failure at the FLIPR stage (IC50 > 100nM) halts development.[1][2] Selectivity against mGluR1 is the critical secondary filter.[1][2]

Data Interpretation & Expected Outcomes[2]

When publishing your comparison, present the data in a normalized format relative to MPEP.[1]

Representative Data Template
ParameterAssayMPEP (Ref)CMPD-ThioPyr (Result)Interpretation
Potency Ca2+ Flux (IC50)35 nM42 nM Comparable potency; ether linker is tolerated.[1]
Efficacy % Inhibition (Max)100%98% Full antagonist profile.[1][2]
Affinity [3H]-MPEP Binding (Ki)15 nM20 nM Binds the MPEP allosteric pocket.[1][2]
Selectivity mGluR1 IC50> 10 µM> 10 µM High selectivity maintained.[1]
Metabolic Stability HLM T1/2 (min)15 min45 min Superior. Thiolane/Ether is more stable than alkyne.[1][2]

Key Insight: The "Thiolan-3-yloxy" group is designed to address the metabolic liability of the acetylene bond in MPEP.[1] If CMPD-ThioPyr shows similar potency but significantly improved half-life (T1/2) in liver microsomes (HLM), it is a superior candidate for in vivo studies.[1][2]

References

  • Gasparini, F. et al. (1999).[1][2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology, 38(10), 1493-1503.[1] Link

  • Cosford, N. D. et al. (2003).[2] "[3H]-methoxymethyl-MTEP, a novel radioligand for the metabotropic glutamate receptor subtype 5 (mGlu5) allosteric binding site."[1][2] Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354.[1] Link

  • Lea, P. M., & Faden, A. I. (2006).[1][2] "Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP."[1] CNS Drug Reviews, 12(2), 149-166.[1] Link

  • PubChem Compound Summary. (2024). "MPEP (2-Methyl-6-(phenylethynyl)pyridine)."[1][2] National Center for Biotechnology Information.[1][2] Link[2]

  • Pfizer Inc. (2013).[1][2] "Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10a."[1][3] WO2013068489A1.[1][2] (Demonstrates utility of tetrahydrothiophen-3-yloxy substituents). Link

A Head-to-Head Comparison: 2-Methyl-6-(thiolan-3-yloxy)pyridine as a Novel mGluR5 Antagonist Candidate Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabotropic glutamate receptor 5 (mGluR5) represents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.[1][2] The landscape of mGluR5 antagonists is dominated by pioneering molecules like 2-Methyl-6-(phenylethynyl)pyridine (MPEP), which have paved the way for clinically evaluated compounds such as Mavoglurant, Basimglurant, and Fenobam. This guide introduces a novel investigational compound, 2-Methyl-6-(thiolan-3-yloxy)pyridine, and provides a comprehensive head-to-head comparison with these established drugs. By examining its hypothetical pharmacological profile, we will explore its potential advantages and liabilities. This analysis is supported by detailed experimental protocols for key in vitro and in vivo assays, providing a framework for its evaluation.

Introduction: The Rationale for Targeting mGluR5

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.[1] Among the eight subtypes, mGluR5 is predominantly expressed postsynaptically in brain regions associated with learning, memory, and emotion.[1] Dysregulation of mGluR5 signaling has been implicated in numerous CNS disorders, making it a prime target for drug discovery.[1][2]

MPEP was one of the first selective, non-competitive antagonists identified for mGluR5 and has been instrumental as a research tool and a lead compound for the development of more refined antagonists.[3][4] However, MPEP itself has limitations, including off-target effects and suboptimal pharmacokinetic properties, which has driven the search for new chemical entities.[3]

Here, we propose 2-Methyl-6-(thiolan-3-yloxy)pyridine as a next-generation mGluR5 antagonist. Its design incorporates a methylpyridine core, similar to MPEP, but replaces the rigid phenylethynyl group with a more flexible and polar thiolan-3-yloxy moiety. This modification is intended to improve solubility, reduce off-target activities, and potentially enhance brain penetration. This guide will theoretically position this novel compound against established mGluR5 modulators.

Comparative Analysis of mGluR5 Antagonists

A direct comparison of key pharmacological parameters is essential for evaluating the potential of a new drug candidate. The following table summarizes the known properties of established mGluR5 antagonists and provides projected target values for our investigational compound.

Compound Mechanism of Action Potency (IC₅₀) Selectivity Key Clinical Applications (Investigated) Limitations
MPEP Non-competitive mGluR5 antagonist[3][4][5]36 nM (human mGluR5a)[4][5]High for mGluR5 vs. other mGluRs; weak NMDA antagonist activity[3]Preclinical tool for anxiety, depression, addiction[3]Off-target effects, poor aqueous solubility[3]
Mavoglurant (AFQ-056) Selective mGluR5 antagonist[6][7][8]30 nM (human mGluR5)[8]Selective over other mGluR subtypes and other CNS targets[8]Fragile X syndrome, L-DOPA-induced dyskinesia in Parkinson's disease[6][7]Failed to meet primary endpoints in Phase IIb/III trials for Fragile X syndrome[7][8][9]
Basimglurant (NOE-101) Potent, selective mGluR5 inhibitor[10][11][12]Not publicly disclosedHigh selectivity for mGluR5[10][11][12]Major depressive disorder, trigeminal neuralgia, Tuberous Sclerosis Complex[10][11][12][13][14]Development for depression and Fragile X syndrome discontinued; ongoing trials for other indications[14]
Fenobam Non-competitive mGluR5 negative allosteric modulator with inverse agonist properties[15][16][17][18]58 nM (human mGluR5)[17]Selective for mGluR5; devoid of GABAergic activity[17]Anxiety (clinically validated), Fragile X syndrome, L-DOPA-induced dyskinesia[16][19][20]Dose-limiting side effects (amnesia, psychotomimetic symptoms)[16]
2-Methyl-6-(thiolan-3-yloxy)pyridine (Investigational) Hypothesized: Potent and selective non-competitive mGluR5 antagonistTarget: < 30 nMTarget: >100-fold selectivity over other mGluRs and CNS receptorsPotential: Anxiety, treatment-resistant depressionTo be determined

In Vitro Characterization: Establishing Potency and Selectivity

The initial evaluation of a novel compound involves a battery of in vitro assays to determine its potency, mechanism of action, and selectivity.

Primary Assay: Intracellular Calcium Mobilization

Causality: mGluR5 is a Gq-coupled receptor, and its activation leads to the mobilization of intracellular calcium.[21] An antagonist will inhibit this response. A fluorescence-based assay is the standard method for quantifying this effect.[22]

Experimental Protocol: Fluorescence-Based Intracellular Calcium Assay

  • Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured to 80-90% confluency in a 96-well plate.

  • Dye Loading: The culture medium is removed, and cells are washed with assay buffer. A calcium-sensitive dye (e.g., Fluo-8 AM) is added, and the plate is incubated for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.[22]

  • Compound Addition: Serial dilutions of 2-Methyl-6-(thiolan-3-yloxy)pyridine, MPEP (as a positive control), and vehicle are prepared.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR Tetra). A baseline fluorescence is established before the addition of the test compounds, followed by the addition of an EC₈₀ concentration of glutamate. The change in fluorescence, indicating calcium mobilization, is measured in real-time.[23]

  • Data Analysis: The inhibition of the glutamate-induced calcium response is calculated for each concentration of the antagonist. An IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Diagram: mGluR5 Signaling and Assay Workflow

mGluR5_Workflow cluster_pathway Signaling Pathway cluster_assay Assay Workflow Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Gq Gq Protein mGluR5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates Cells HEK293-mGluR5 Cells Dye Load Fluo-8 AM Cells->Dye Compound Add Antagonist (e.g., Investigational Compound) Dye->Compound Stimulate Add Glutamate (EC₈₀) Compound->Stimulate Measure Measure Fluorescence (FLIPR) Stimulate->Measure

Caption: mGluR5 signaling cascade and the corresponding in vitro calcium mobilization assay workflow.

Selectivity Profiling: Radioligand Binding Assays

Causality: To ensure that the observed effects are due to interaction with mGluR5 and not off-target activities, radioligand binding assays are performed against a panel of other receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., mGluR1, NMDA receptors) or from rodent brain tissue.

  • Assay Setup: In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]methoxyPEPy for the MPEP site on mGluR5) and varying concentrations of the test compound.[24][25]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filter mat is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined, and a Ki (inhibition constant) is calculated.

In Vivo Evaluation: Assessing Therapeutic Potential

Promising in vitro candidates must be evaluated in animal models of human diseases to assess their therapeutic potential.

Antidepressant-like Activity: The Forced Swim Test

Causality: The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[26][27][28][29][30] Animals treated with effective antidepressants exhibit a decrease in immobility time, suggesting a reduction in behavioral despair.[29]

Experimental Protocol: Rat Forced Swim Test

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.[28]

  • Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swim session. This is to induce a baseline level of immobility.[28]

  • Drug Administration (Day 2): 24 hours after the pre-test, rats are administered 2-Methyl-6-(thiolan-3-yloxy)pyridine, a reference antidepressant (e.g., imipramine), or vehicle via intraperitoneal injection.

  • Test Session (Day 2): 60 minutes after drug administration, the rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded.[29]

  • Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: The immobility times for each group are compared using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Diagram: Forced Swim Test Workflow

FST_Workflow cluster_day2 Day 2 Day1 Day 1: Pre-Test (15 min swim) 24h Interval 24h Interval Day1->24h Interval Acclimation Acclimation Period Acclimation->Day1 Drug_Admin Drug Administration (Test Compound, Vehicle, or Positive Control) 24h Interval->Drug_Admin 60 min Interval 60 min Interval Drug_Admin->60 min Interval Test_Session Test Session (5 min swim) 60 min Interval->Test_Session Scoring Behavioral Scoring (Immobility Time) Test_Session->Scoring

Caption: Workflow for the two-day rat forced swim test protocol.

Anxiolytic Activity: Fear-Potentiated Startle Test

Causality: The fear-potentiated startle (FPS) paradigm is a robust model for assessing anxiolytic drug effects.[31][32] It measures the increase in the startle reflex in the presence of a conditioned fear cue. Anxiolytic compounds are expected to reduce this potentiation.[33]

Experimental Protocol: Rat Fear-Potentiated Startle

  • Apparatus: A startle chamber equipped with a load cell platform to measure the startle response, a speaker to deliver acoustic stimuli, and a cue light.

  • Conditioning (Day 1): Rats are placed in the chamber and presented with multiple pairings of a neutral stimulus (e.g., a light) and a mild, unavoidable foot shock. This establishes the light as a fear-conditioned stimulus.[33]

  • Drug Administration (Day 2): Prior to testing, animals are treated with the investigational compound, a known anxiolytic (e.g., diazepam), or vehicle.

  • Testing (Day 2): The rats are placed back in the startle chamber. They are presented with acoustic startle stimuli (loud white noise bursts) either in the presence (cued trials) or absence (uncued trials) of the conditioned stimulus (the light).[34]

  • Data Measurement: The amplitude of the startle response is measured for each trial.

  • Data Analysis: The degree of fear potentiation is calculated as the difference in startle amplitude between cued and uncued trials. The effect of the drug on this potentiation is then statistically analyzed.[33]

Conclusion and Future Directions

While 2-Methyl-6-(phenylethynyl)pyridine (MPEP) has been a cornerstone in the study of mGluR5, its limitations underscore the need for novel antagonists with improved pharmacological profiles. The hypothetical compound, 2-Methyl-6-(thiolan-3-yloxy)pyridine, represents a rational design approach to address these shortcomings. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its preclinical evaluation.

Successful demonstration of high potency, selectivity, and efficacy in robust in vivo models for depression and anxiety would position 2-Methyl-6-(thiolan-3-yloxy)pyridine as a promising candidate for further development. Subsequent studies should focus on comprehensive pharmacokinetic and toxicological profiling to fully characterize its potential as a clinical candidate for treating CNS disorders.

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